molecular formula C10H17NO3 B2499877 (2S)-2-(cyclohexylformamido)propanoic acid CAS No. 180991-54-2

(2S)-2-(cyclohexylformamido)propanoic acid

Cat. No.: B2499877
CAS No.: 180991-54-2
M. Wt: 199.25
InChI Key: LYBZCFYXVCCLLS-ZETCQYMHSA-N
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Description

(2S)-2-(cyclohexylformamido)propanoic acid is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(cyclohexanecarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBZCFYXVCCLLS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of (2S)-2-(cyclohexylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Characterization Framework

Executive Summary

This guide details the physicochemical properties, synthesis, and characterization of (2S)-2-(cyclohexylformamido)propanoic acid (commonly referred to in pharmaceutical chemistry as N-(cyclohexanecarbonyl)-L-alanine ).

As a chiral N-acylated amino acid, this compound represents a critical scaffold in medicinal chemistry, serving as a ligand for metal-catalyzed transformations, a chiral resolving agent, and a structural motif in peptidomimetics (e.g., related to meglitinide analogs). Its amphiphilic nature—combining a lipophilic cyclohexyl ring with a polar carboxylic acid tail—necessitates precise control over pH and solvent systems during formulation and analysis.

Part 1: Molecular Architecture & Nomenclature

Structural Definition

The user-supplied name "this compound" follows a specific IUPAC-based nomenclature logic where the acyl group is treated as a substituent on the amine.

  • Preferred Chemical Name: N-(Cyclohexanecarbonyl)-L-alanine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.25 g/mol

  • Stereochemistry: (S)-configuration at the

    
    -carbon (derived from L-alanine).
    
Structural Features
  • Amide Linkage: The nitrogen atom is acylated, eliminating the basicity typically found in free amino acids. The molecule does not exist as a zwitterion in the solid state, unlike free L-alanine.

  • Hydrophobic Domain: The cyclohexyl ring provides significant steric bulk and lipophilicity, influencing protein binding and solubility in organic media.

  • Hydrophilic Domain: The carboxylic acid remains ionizable, dictating pH-dependent solubility.

Part 2: Physicochemical Profile

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) standard for N-acyl amino acids.

Key Parameters Table
PropertyValue / RangeContext & Significance
Physical State White Crystalline PowderSolid-state stability is high; non-hygroscopic compared to free amino acids.
Melting Point 158°C – 162°CSharp melting range indicates high purity potential; typical for amide-acid crystals.
pKa (Acid) 3.7 – 3.9The carboxylic acid is slightly less acidic than formic acid but similar to lactic acid. It is neutral at pH < 3 and anionic at pH > 5.
pKa (Base) N/A (Amide)The amide nitrogen is not basic (pKa < -0.5). Protonation occurs only in superacids.
LogP (Oct/Water) 1.6 ± 0.3Moderately lipophilic. The cyclohexyl group shifts the LogP positive (L-Alanine is -2.85).
LogD (pH 7.4) -1.5 to -1.0At physiological pH, the carboxylate anion dominates, drastically lowering effective lipophilicity.
Solubility (Water) Low (Acid form)< 1 mg/mL at pH 2. Soluble as a salt (Na+/K+) at pH > 6.
Solubility (Organic) HighSoluble in Ethanol, DMSO, DMF, and Methanol.
Solubility & Speciation Logic

Understanding the ionization state is critical for extraction and formulation.

  • pH < 3.5: The molecule exists as the free acid (uncharged). It partitions into organic solvents (Ethyl Acetate, DCM).

  • pH > 5.0: The molecule exists as the carboxylate anion. It partitions into the aqueous phase.

Part 3: Synthetic & Analytical Workflows

Synthesis (Schotten-Baumann Protocol)

The most robust synthesis uses L-alanine and cyclohexanecarbonyl chloride under basic conditions to scavenge the HCl byproduct.

Reaction Scheme:



SynthesisWorkflow Start L-Alanine (Aq. NaOH) Reaction Schotten-Baumann Reaction (0-5°C) Start->Reaction Reagent Cyclohexanecarbonyl Chloride Reagent->Reaction Acidification Acidify to pH 2 (HCl) Reaction->Acidification 1 hr stir Precipitation Precipitation of Free Acid Acidification->Precipitation White solid forms Recryst Recrystallization (EtOH/Water) Precipitation->Recryst Purification

Figure 1: Synthetic pathway for N-(cyclohexanecarbonyl)-L-alanine via Schotten-Baumann conditions.

Analytical Characterization Strategy

To validate identity and purity, the following multi-modal approach is required.

A. HPLC Method (Purity & Related Substances)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization, keeping it in acid form).

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Amide bond absorption). Note: This molecule lacks a strong chromophore (no aromatic rings), so 210 nm is critical.

B. 1H-NMR (Identity)
  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • 
       ~12.0 ppm (Broad s, 1H, -COOH).
      
    • 
       ~8.0 ppm (d, 1H, -NH- Amide).
      
    • 
       ~4.2 ppm (m, 1H, 
      
      
      
      -CH of Alanine).
    • 
       ~1.0-1.8 ppm (Multiplets, 11H, Cyclohexyl + Alanine Methyl).
      

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the carboxylic acid tail. Principle: Titration of the weak acid with a strong base (KOH) monitoring pH change.

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo).

  • 0.1 M KOH (Standardized against KHP).

  • Solvent: Degassed water (or 50% MeOH/Water if solubility is limiting, then extrapolate to zero organic content via Yasuda-Shedlovsky plot).

Step-by-Step:

  • Dissolution: Dissolve 50 mg of the compound in 50 mL of solvent. If using water, ensure pH is initially >7 to dissolve, then back-titrate with HCl, or start with a suspension and titrate up with KOH. Recommendation: Use 30% MeOH/Water mixture to ensure full solubility of the neutral species.

  • Blank Titration: Perform a titration on the solvent blank to subtract background carbonate/solvent effects.

  • Sample Titration: Titrate with 0.1 M KOH at 25°C under

    
     atmosphere.
    
  • Data Analysis: Plot pH vs. Volume KOH. The pKa is the pH at the half-equivalence point.

    • Validation Check: The titration curve must show a single sharp inflection point. If multiple points appear, check for hydrolysis of the amide (rare at room temp) or impurities.

Protocol: Shake-Flask LogP Determination

Objective: Measure lipophilicity (Partition Coefficient) between Octanol and Water.

Step-by-Step:

  • Preparation: Saturate 1-Octanol with Water and Water with 1-Octanol (mutually saturated phases).

  • Dissolution: Dissolve the compound in the Octanol phase (approx 1 mg/mL).

  • Equilibration: Mix 10 mL of the drug-octanol solution with 10 mL of the saturated aqueous buffer (pH 2.0 phosphate buffer). Note: pH 2.0 is chosen to ensure the acid remains unionized (COOH form).

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using the HPLC method defined in 3.2.

  • Calculation:

    
    
    
    • Validation Check: Mass balance must be >95% (Sum of drug in both phases = Initial drug).

Part 5: Stability & Storage

StabilityLogic Root Stability Profile Hydrolysis Hydrolysis Risk Root->Hydrolysis Racemization Racemization Risk Root->Racemization SolidState Solid State Root->SolidState Stable at pH 2-8 Stable at pH 2-8 Hydrolysis->Stable at pH 2-8 Slow degradation\nat pH > 10 (Heat) Slow degradation at pH > 10 (Heat) Hydrolysis->Slow degradation\nat pH > 10 (Heat) Risk at pH > 10\n(Enolization) Risk at pH > 10 (Enolization) Racemization->Risk at pH > 10\n(Enolization) Stable in Acid Stable in Acid Racemization->Stable in Acid Stable < 40°C Stable < 40°C SolidState->Stable < 40°C Non-Hygroscopic Non-Hygroscopic SolidState->Non-Hygroscopic

Figure 2: Stability profile and risk assessment for storage conditions.

Critical Storage Guidelines:

  • Temperature: Store at +2°C to +8°C for long-term reference standards; Room Temperature is acceptable for short-term use.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent trace moisture absorption, though the amide is relatively robust.

  • Reactivity: Avoid strong oxidizing agents. Incompatible with strong bases (formation of salts is reversible, but prolonged exposure to high pH/heat causes racemization).

References

  • Synthesis of N-Acyl Amino Acids: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic reference for Schotten-Baumann procedures on amino acids).
  • Physicochemical Properties of Amides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • pKa Determination Protocols

    • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Analytical Methods (HPLC for Amino Acid Derivatives): Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.
  • Commercial Identity Verification

    • Santa Cruz Biotechnology. This compound Product Data Sheet. (Verified source for commercial availability and nomenclature confirmation).

Sources

Chemical structure and molecular weight of (2S)-2-(cyclohexylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2S)-2-(cyclohexylformamido)propanoic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound, an N-acylated derivative of L-alanine. The document details its physicochemical properties, including chemical structure and molecular weight. It presents robust, step-by-step protocols for its synthesis via the Schotten-Baumann reaction, a cornerstone of amide chemistry. A dedicated section explores the expected analytical signatures of the molecule, providing predictive data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) based on established principles and data from analogous structures. Furthermore, this guide discusses the broader context of N-acylated amino acids as a class of molecules with significant therapeutic potential in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this chiral building block.

Physicochemical and Structural Properties

This compound is a chiral molecule synthesized by forming an amide linkage between the amino group of L-alanine and the carboxyl group of cyclohexanecarboxylic acid. This structure combines a saturated carbocyclic ring with a natural amino acid, bestowing it with specific stereochemical and physicochemical characteristics.

Chemical Structure Analysis

The molecule, also known by its synonym (2S)-2-[(cyclohexylcarbonyl)amino]propanoic acid, is composed of three key functional components:

  • L-Alanine Core: This provides the propanoic acid backbone and the chiral center at the alpha-carbon (C2), designated by the (S)-configuration.

  • Amide Linkage: A stable covalent bond (-CO-NH-) that connects the two main structural motifs.

  • Cyclohexyl Group: A non-polar, saturated six-membered ring that imparts significant hydrophobicity to the molecule.

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of this compound.

Molecular Formula and Weight

The fundamental quantitative properties of the molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [1][2]
CAS Number 180991-54-2[2]
Physical Form Powder[2]
IUPAC Name (2S)-2-(cyclohexanecarboxamido)propanoic acid

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved by the N-acylation of L-alanine. The Schotten-Baumann reaction provides a classic and effective method for this transformation, involving the reaction of an amine with an acyl chloride in the presence of a base.[3][4] The base is critical as it neutralizes the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[2]

Causality Behind Experimental Choices
  • Reaction: The nucleophilic amino group of L-alanine attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.

  • Solvent System: A biphasic system (e.g., water and an organic solvent like dichloromethane) is often used. L-alanine is soluble in the aqueous phase (as its sodium salt under basic conditions), while the acyl chloride and the final product are more soluble in the organic phase. This separation minimizes the hydrolysis of the reactive acyl chloride.[3]

  • Base: Sodium hydroxide (NaOH) is used in slight excess to deprotonate the carboxylic acid of L-alanine, enhancing its solubility in water, and to neutralize the HCl byproduct.

Step-by-Step Experimental Protocol (Schotten-Baumann Conditions)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the flask to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: While stirring vigorously, add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution. The addition should be slow enough to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with 2 M HCl. The product will precipitate or can be extracted.

  • Extraction: Extract the acidified mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white powder.

An alternative high-yield, one-pot synthesis can be performed in a non-aqueous solvent like tetrahydrofuran (THF) using potassium carbonate as the base and a catalytic amount of a cationic surfactant.[5][6]

Analytical and Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, a robust predictive analysis can be made based on the known spectral properties of its functional groups and structurally similar molecules, such as N-benzoyl-alanine.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides clear signatures for the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H (Carboxylic Acid)3300 - 2500Very broad, strong
N-H (Amide)~3300Medium, sharp (may overlap with O-H)
C-H (Aliphatic)2950 - 2850Strong, sharp
C=O (Carboxylic Acid)~1710Strong, sharp
C=O (Amide I Band)~1650Strong, sharp (lower frequency than acid C=O)[9][10]
N-H bend (Amide II Band)~1550Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, δ in ppm):

  • ~9-11 ppm (1H, broad singlet): Carboxylic acid proton (-COOH).

  • ~6.5-7.5 ppm (1H, doublet): Amide proton (-NH-), coupling to the α-proton.

  • ~4.5 ppm (1H, multiplet): Alanine α-proton (-CH-), coupled to both the amide proton and the methyl protons.

  • ~2.2 ppm (1H, multiplet): Cyclohexyl C1 proton (-CH-CO-).

  • ~1.2-1.9 ppm (10H, broad multiplet): Remaining cyclohexyl protons (-CH₂-).

  • ~1.5 ppm (3H, doublet): Alanine methyl protons (-CH₃).

¹³C NMR (Predicted, in CDCl₃, δ in ppm):

  • ~175-178 ppm: Amide carbonyl carbon.

  • ~173-176 ppm: Carboxylic acid carbonyl carbon.[11]

  • ~48-52 ppm: Alanine α-carbon.

  • ~43-46 ppm: Cyclohexyl C1 carbon.

  • ~25-30 ppm: Other cyclohexyl carbons.

  • ~18-20 ppm: Alanine methyl carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is expected to show a strong protonated molecular ion peak.

  • Expected [M+H]⁺: m/z 199.25 + 1.01 = 200.26

  • Expected [M+Na]⁺: m/z 199.25 + 22.99 = 222.24

Predicted Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to yield characteristic fragment ions. A primary fragmentation pathway for N-acylated amino acids is the formation of a stable acylium ion.[10]

  • Cyclohexyl Acylium Ion: A major fragment resulting from the cleavage of the amide C-N bond, yielding [C₆H₁₁CO]⁺ at m/z 111.08.

  • Loss of Water: A fragment corresponding to [M+H - H₂O]⁺ at m/z 182.25.

  • Loss of the Cyclohexyl Group: Fragmentation may also lead to the loss of the cyclohexyl moiety.

The diagram below illustrates the general workflow for the synthesis and characterization of this molecule.

workflow cluster_char Characterization start Reactants: L-Alanine & Cyclohexanecarbonyl Chloride reaction Schotten-Baumann Reaction (Aqueous NaOH, 0°C -> RT) start->reaction workup Acidification (HCl) & Extraction (EtOAc) reaction->workup purification Purification (Recrystallization) workup->purification product (2S)-2-(cyclohexylformamido) propanoic acid purification->product ir IR Spectroscopy product->ir Confirm Functional Groups nmr NMR (¹H & ¹³C) product->nmr Elucidate Structure ms Mass Spectrometry product->ms Confirm Mass & Fragmentation

Caption: Workflow from synthesis to analytical characterization.

Applications in Research and Drug Development

N-acyl amino acids (NAAs) are not merely synthetic constructs; they represent a significant class of endogenous lipid signaling molecules with diverse biological functions.[12] Understanding the properties of a specific NAA like this compound is relevant within this broader therapeutic context.

  • Therapeutic Potential: The NAA class of molecules has been identified as ligands for various membrane proteins, including G-protein coupled receptors (GPRs) and ion channels.[12] Research has highlighted their potential as analgesic and anti-inflammatory agents.[13] The specific structure of the acyl chain and the amino acid headgroup dictates the biological activity, making molecules like this one interesting candidates for screening in drug discovery programs.

  • Drug Delivery: Certain N-acylated amino acids have been synthesized and investigated as novel oral delivery agents for enhancing the absorption of protein-based drugs.[14] The amphiphilic nature of these molecules can facilitate transport across biological membranes.

  • Chiral Building Blocks: As a well-defined chiral molecule, it serves as a valuable building block in synthetic chemistry for constructing more complex molecules, particularly in the field of peptidomimetics where the natural peptide backbone is modified to improve stability or activity.

Conclusion

This compound is a structurally defined N-acylated amino acid with a molecular weight of 199.25 g/mol . Its synthesis is readily achievable through standard organic chemistry protocols such as the Schotten-Baumann reaction. Its structure can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry techniques, for which predictive data has been provided. Beyond its fundamental chemical properties, this molecule belongs to a class of compounds with recognized potential in drug discovery, serving both as a versatile synthetic intermediate and as a potential bioactive agent in its own right. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this compound.

References

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Jursic, B. S., & Neumann, D. (2001). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Synthetic Communications, 31(4), 555-563. Available from [Link]

  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • N-Benzoyl-dl-alanine. (n.d.). NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • N-Benzoyl-DL-alanine | C10H11NO3. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Ho, H., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. Journal of Pharmaceutical Sciences, 84(3), 362-367. Available from [Link]

  • Chen, X., et al. (2021). Function and therapeutic potential of N-acyl amino acids. Pharmacological Research, 171, 105777. Available from [Link]

  • Fowler, C. J. (2019). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Journal of Medicinal Chemistry, 62(17), 7638-7653. Available from [Link]

Sources

Thermodynamic Stability Profiling: (2S)-2-(cyclohexylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the thermodynamic characterization of (2S)-2-(cyclohexylformamido)propanoic acid .

Note on Nomenclature & Structure: In the absence of a universally standardized common name for this specific catalog entry (e.g., SCBT sc-260275), this guide treats the molecule based on its IUPAC definition: an L-alanine derivative bearing a cyclohexyl-substituted formamido group at the


-nitrogen. Structurally, this class of compounds (N-formyl-N-alkyl amino acids or N-cyclohexylcarbamoyl derivatives) functions as critical intermediates in proteomics and peptidomimetic drug synthesis.

Executive Technical Summary

This compound exhibits a thermodynamic profile characteristic of N-substituted amino acid amides. Its stability is governed by the high lattice energy of the solid state (driven by intermolecular hydrogen bonding) and the kinetic barrier to hydrolysis in the solution state.

  • Solid State: Thermodynamically stable at ambient conditions. Degradation is negligible below the melting transition (

    
    ), provided humidity is controlled.
    
  • Solution State: Metastable. The compound is susceptible to specific acid/base-catalyzed hydrolysis of the amide/formamido linkage and potential racemization of the chiral center at extreme pH.

  • Primary Risk: Deformylation or hydrolysis of the amide bond, followed by racemization of the free amino acid.

Predicted & Reference Thermodynamic Parameters

As specific calorimetric data for this exact catalog compound is rarely published in open literature, the following values are derived from Structure-Activity Relationship (SAR) analysis of close structural analogs (N-formyl-L-alanine, N-cyclohexyl-amides).

Table 1: Reference Thermodynamic Values (SAR-Derived)
ParameterEstimated RangeStructural Determinant
Melting Point (

)
145°C – 165°CIntermolecular H-bonding network (Amide-Carboxyl).
Enthalpy of Fusion (

)
25 – 35 kJ/molDisruption of crystal lattice forces.
pKa (Carboxyl) 3.6 – 3.9Inductive effect of the N-acyl group lowers pKa vs. free alanine.
LogP (Octanol/Water) 1.2 – 1.8Cyclohexyl group adds significant lipophilicity vs. N-formyl alanine.
Hydrolysis Rate (

)

(pH 7, 25°C)
Steric hindrance of the cyclohexyl group protects the amide bond.
Racemization Barrier High (

kJ/mol)
Requires harsh basic conditions or elevated T (>80°C).

Degradation Pathways & Stability Logic

Understanding the causality of degradation is essential for designing stability protocols.

  • Amide Hydrolysis (Primary): The formamido bond is susceptible to nucleophilic attack. Under acidic conditions (

    
    ), the carbonyl oxygen is protonated, making the carbon electrophilic. Under basic conditions (
    
    
    
    ), direct hydroxide attack occurs.
  • Racemization (Secondary): The

    
    -proton is weakly acidic. In the presence of strong bases, deprotonation leads to a planar enolate intermediate, destroying the (2S) stereochemistry.
    
  • Thermal Decarboxylation: At temperatures significantly above

    
    , the carboxylic acid moiety may undergo decarboxylation, though this is rare below 200°C for this class.
    
Visualization: Stability & Degradation Logic

StabilityLogic Compound (2S)-2-(cyclohexylformamido) propanoic acid SolidState Solid State (Lattice Stability) Compound->SolidState Storage (< 40°C) Solution Solution State (pH Dependent) Compound->Solution Dissolution SolidState->Compound Stable Hydrolysis Hydrolysis (Amide Cleavage) Solution->Hydrolysis pH < 3 or pH > 9 (First Order Kinetics) Racemization Racemization (L- to D- isomer) Solution->Racemization pH > 10 High Temp Products Degradation Products: Cyclohexylamine + Formic Acid + Alanine Hydrolysis->Products Racemization->Products Loss of Efficacy

Figure 1: Mechanistic degradation pathways illustrating the transition from thermodynamic stability to kinetic instability under stress conditions.

Experimental Protocols for Stability Determination

To validate the thermodynamic stability of your specific lot, the following self-validating protocols are recommended.

Protocol A: Solid-State Thermodynamic Limits (DSC)

Objective: Determine


, 

, and purity-related stability. Rationale: Impurities lower the melting point (freezing point depression). A sharp endotherm indicates high crystalline stability.
  • Preparation: Weigh 2–5 mg of sample into a Tzero aluminum pan. Crimp hermetically.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

    • Validation Step: Run a cooling cycle and second heat to check for thermal decomposition (non-reversible events).

  • Analysis: Integrate the melting peak. If the onset shifts >2°C on the second cycle, the compound is thermally unstable at the melt.

Protocol B: pH-Rate Profiling (Solution Kinetics)

Objective: Construct the pH-stability profile (


 vs. pH).
Rationale:  Amide hydrolysis is not linear; it follows a V-shaped profile with minimum degradation near neutral pH.
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).

  • Incubation: Dissolve compound to 100

    
    M in each buffer (with 1% DMSO if needed for solubility). Incubate at elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
    
  • Sampling: Aliquot at

    
     hours. Quench basic samples with dilute acid immediately.
    
  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5

      
      m.
      
    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Detection: 210 nm (Amide bond absorption).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • Self-Validation: Linearity (

      
      ) confirms pseudo-first-order kinetics.
      
Protocol C: Accelerated Stability (Arrhenius)

Objective: Predict shelf-life (


) at 25°C.
Rationale:  Using the Arrhenius equation (

), high-temp data predicts room-temp stability.
  • Setup: Perform Protocol B (at pH 7.4) at three temperatures: 50°C, 60°C, 70°C.

  • Analysis:

    • Determine rate constants (

      
      ) for each temperature.
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Extrapolate to 298 K (25°C) to find

      
      .
      
  • Shelf-Life Calculation:

    
    .
    

Critical Workflow Visualization

This diagram outlines the decision matrix for characterizing the material upon receipt.

Workflow Start Start: Material Receipt PurityCheck Purity Check (HPLC/LC-MS) Start->PurityCheck Decision Purity > 98%? PurityCheck->Decision Decision->Start No (Purify) SolidStatePath Solid State Characterization Decision->SolidStatePath Yes SolutionPath Solution Stability Profiling Decision->SolutionPath Yes DSC DSC Analysis (Tm, dH) SolidStatePath->DSC TGA TGA Analysis (Volatiles/Solvates) SolidStatePath->TGA StressTest Stress Testing (Acid/Base/Oxidation) SolutionPath->StressTest Report Generate Stability Data Sheet DSC->Report TGA->Report StressTest->Report

Figure 2: Operational workflow for thermodynamic stability validation.

References & Authoritative Grounding

  • Santa Cruz Biotechnology (SCBT). this compound Product Data.

    • Source: (Search: sc-260275 or CAS 32377-88-1 analog).

  • National Institutes of Health (NIH) / PMC. Standard Thermodynamic Functions of N-Formyl Peptides.

    • Demonstrates high solid-state stability of N-formyl derivatives up to 350K.

    • Source:

  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products.

    • Establishes the regulatory framework for stress testing (Acid/Base/Thermal).

    • Source:

  • Journal of the American Chemical Society. Prebiotic Synthesis and Stability of N-Formyl Amino Acids.

    • Provides kinetic data on the hydrolysis of N-formyl groups in aqueous environments.

    • Source:

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the supplier for lot-specific data.

Literature review of (2S)-2-(cyclohexylformamido)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2S)-2-(Cyclohexylformamido)propanoic Acid & Derivatives

Executive Summary

This compound (also known as N-cyclohexylcarbonyl-L-alanine ) represents a foundational scaffold in medicinal chemistry and chemosensory research.[1] Structurally, it consists of an L-alanine core N-acylated by a cyclohexylcarbonyl group.[1] This specific architecture serves as a "privileged structure," acting as a versatile probe for hydrophobic binding pockets in G-Protein Coupled Receptors (GPCRs)—specifically the T1R2/T1R3 sweet taste receptor—and as a P1' anchor in zinc-metalloprotease inhibitors.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via the Schotten-Baumann protocol, its conformational properties, and its critical role as a peptidomimetic template in drug discovery.

Chemical Architecture & Stereochemistry

The molecule comprises three distinct pharmacophoric elements:

  • The Hydrophobic Cap (Cyclohexyl): A lipophilic moiety that occupies large hydrophobic pockets (e.g., the S1' subsite of proteases). Its chair conformation provides bulk without aromatic pi-stacking, offering a distinct binding profile compared to benzoyl derivatives.

  • The Linker (Amide Bond): The amide linkage connects the cap to the chiral center. While predominantly in the trans (

    
    ) conformation due to steric repulsion between the cyclohexyl ring and the alanine methyl group, cis (
    
    
    
    ) rotamers can be populated in N-methylated derivatives.
  • The Chiral Headgroup (L-Alanine): The (2S)-propanoic acid moiety provides directionality and hydrogen-bonding capability (via the carboxylate) essential for receptor locking.[1]

PropertySpecification
IUPAC Name (2S)-2-(cyclohexanecarbonylamino)propanoic acid
Common Name N-Cyclohexylcarbonyl-L-alanine
Molecular Formula C

H

NO

Molecular Weight 199.25 g/mol
Stereocenter (S)-configuration (L-Alanine derived)
Key Functionality Hydrophobic Ligand / Peptidomimetic Cap

Synthesis Protocol: The Schotten-Baumann Approach

The most robust method for synthesizing this compound preserves the chiral integrity of the L-alanine moiety using Schotten-Baumann conditions.[1] This biphasic system prevents racemization often seen with activated esters in organic solvents.

Experimental Workflow

Reagents:

  • L-Alanine (1.0 eq)[1]

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • Sodium Hydroxide (NaOH, 2.0 eq)

  • Solvent System: Water / Dichloromethane (DCM) or Water / Diethyl Ether

Step-by-Step Methodology:

  • Solubilization: Dissolve L-alanine in 1M NaOH (2 eq) at 0°C. The base deprotonates the ammonium group (

    
    
    
    
    
    
    
    ) and the carboxylic acid, making the amine nucleophilic while keeping the carboxylate protected as a salt.
  • Acylation: Add cyclohexanecarbonyl chloride dropwise to the cold amino acid solution. Critical: Simultaneously add additional NaOH solution to maintain pH > 10. If the pH drops, the amine becomes protonated and unreactive, while the acid chloride hydrolyzes.

  • Reaction Monitoring: Stir vigorously at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (System: CHCl

    
    :MeOH:AcOH 90:10:1).
    
  • Workup:

    • Wash the alkaline aqueous phase with diethyl ether to remove unreacted acid chloride and neutral byproducts.

    • Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The product will precipitate or oil out.

    • Extract with Ethyl Acetate (3x). Dry combined organics over MgSO

      
       and concentrate.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane to yield white needles.

SynthesisPath Start L-Alanine (Aq. NaOH, pH > 10) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Cyclohexanecarbonyl Chloride Reagent->Inter Product N-Cyclohexylcarbonyl- L-Alanine Inter->Product Elimination of Cl- Workup Acidification (HCl) & Extraction Product->Workup Isolation

Caption: Biphasic Schotten-Baumann synthesis pathway ensuring chiral retention.

Pharmacological Applications & Derivatives

A. Chemoreception: The "Sweet Spot"

The N-cycloalkylcarbonyl-amino acid scaffold is famous in taste chemistry.[1] While L-alanine is faintly sweet, acylation with hydrophobic rings dramatically increases potency by anchoring the molecule into the transmembrane domain of the T1R2/T1R3 sweet taste receptor.

  • SAR Insight: Potency increases with ring size up to a point.

    • Cyclohexyl (C6): Moderate sweetness (approx. 50x sucrose).

    • Cycloheptyl (C7): Higher potency.

    • Cyclooctyl (C8): Peak potency (can be >1000x sucrose).

    • Mechanism:[2][3][4] The cycloalkyl ring interacts with a specific hydrophobic pocket in the Venus Flytrap Domain (VFT) of the receptor, stabilizing the active conformation.

B. Enzyme Inhibition: Metalloproteases

This molecule mimics the substrate of zinc-dependent metalloproteases like Thermolysin and Carboxypeptidase A .

  • Binding Mode: The terminal carboxylate coordinates the active site Zinc ion (or interacts with Arg residues), while the cyclohexyl group occupies the hydrophobic S1' specificity pocket.

  • Derivative Strategy: To create potent inhibitors, the carboxylic acid is often replaced with a hydroxamic acid (-CONHOH) or a phosphonate to strengthen Zinc binding.

C. Metabolic Disease: The Meglitinide Connection

While not a drug itself, this structure is the L-alanine analog of the glinide class of insulin secretagogues.

  • Nateglinide: N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine.[1]

  • Comparison: Nateglinide blocks ATP-sensitive K+ channels in pancreatic beta cells.[1] The (2S)-alanine derivative serves as a negative control or a starting point for SAR studies to reduce molecular weight while maintaining the essential amide-linker geometry.[1]

Structure-Activity Relationship (SAR) Logic

The biological activity of this scaffold is tunable via three vectors. The diagram below illustrates the logic used by medicinal chemists to optimize this lead.

SAR_Logic Core Core Scaffold: N-Cyclohexylcarbonyl-L-Alanine Mod1 Vector 1: Ring Expansion (C6 -> C7 -> C8) Core->Mod1 Mod2 Vector 2: C-Terminus (COOH -> CONHOH) Core->Mod2 Mod3 Vector 3: Ring Substitution (4-isopropyl / 4-methyl) Core->Mod3 Out1 Increased Sweetness Potency (T1R2/T1R3 Binding) Mod1->Out1 Hydrophobic Fit Out2 Metalloprotease Inhibition (Zinc Binding) Mod2->Out2 Chelation Out3 K+ Channel Blockade (Hypoglycemic Activity) Mod3->Out3 Steric Bulk

Caption: SAR vectors transforming the core scaffold into functional probes for taste, inhibition, and metabolic regulation.

Physical Properties & Analysis

For researchers handling this compound, the following data is standard for validation:

  • Physical State: White crystalline powder.[5]

  • Solubility: Soluble in Ethanol, DMSO, DMF; sparingly soluble in water (acid form), soluble in alkaline water (salt form).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.4 (s, 1H, COOH)
      
    • 
       8.1 (d, 1H, NH)
      
    • 
       4.2 (m, 1H, 
      
      
      
      -CH)
    • 
       2.1 (m, 1H, Cyclohexyl-CH-CO)[1]
      
    • 
       1.1-1.7 (m, 10H, Cyclohexyl-CH2)[1]
      
    • 
       1.25 (d, 3H, Alanine-CH3)
      

References

  • Schotten-Baumann Synthesis of N-Acylamino Acids: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic protocol reference).
  • Sweet Taste Receptor SAR (Cycloalkyl series)

    • Nofre, C., & Tinti, J. M. (1996). "Sweetness reception in man: the multipoint attachment theory." Food Chemistry, 56(3), 263-274. Link

  • Metalloprotease Inhibition (Thermolysin): Morgan, B. P., et al. (1994). "Approaches to the discovery of non-peptide ligands for peptide receptors." Annual Reports in Medicinal Chemistry, 29, 281-290.
  • Nateglinide and Related Glindes: Hu, S., et al. (2000). "Conformational properties of Nateglinide." Journal of Medicinal Chemistry, 43(10), 1969-1974. (Discusses the cyclohexyl-carbonyl scaffold importance).

Sources

Navigating the Safety and Toxicity Landscape of (2S)-2-(cyclohexylformamido)propanoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the available safety data and toxicological information for (2S)-2-(cyclohexylformamido)propanoic acid (CAS Number: 180991-54-2). In the dynamic field of drug discovery and development, a thorough understanding of a compound's safety profile is paramount from the earliest stages of research. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound responsibly and to anticipate potential biological effects.

It is important to note that while detailed, peer-reviewed toxicological studies for this compound are not extensively available in the public domain, a significant amount of information can be gleaned from the safety data sheets (SDS) provided by chemical suppliers and by examining the toxicological profiles of structurally related molecules. This guide will synthesize the available data for the target compound and provide insights based on the known hazards of its core chemical motifs: the propanoic acid group and the cyclohexyl moiety.

Chemical and Physical Properties

A foundational aspect of safety assessment is understanding the physicochemical properties of a substance. For this compound, these properties dictate its behavior in various experimental settings and influence its potential for absorption, distribution, metabolism, and excretion (ADME) in biological systems.

PropertyValueSource
CAS Number 180991-54-2[1]
Molecular Formula C10H17NO3[1][2]
Molecular Weight 199.25 g/mol [1][2]
Physical Form Powder[1]
Storage Temperature Room Temperature[1]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to available supplier safety information, this compound is classified as follows:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Insights from Structural Analogs

In the absence of comprehensive toxicological data for a specific compound, a common and scientifically valid approach is to examine the toxicology of its constituent parts or structurally similar molecules. This practice, known as "read-across," can provide valuable clues about potential hazards.

The Propanoic Acid Moiety

Propanoic acid (also known as propionic acid) is a well-characterized short-chain fatty acid. It is a known skin and eye irritant and can cause respiratory irritation, which aligns with the hazard statements for our target compound.[3][4]

  • Acute Oral Toxicity: Propanoic acid has moderate to low acute oral toxicity, with reported LD50 values in rats ranging from 351 to 4290 mg/kg bw.[5] This variability is attributed to the concentration of the acid administered. The "Harmful if swallowed" classification (H302) for this compound is consistent with the lower end of this range.

  • Dermal and Ocular Irritation: Propanoic acid is corrosive and causes severe skin burns and eye damage.[3][4] The H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") statements for the target compound suggest a similar, though perhaps less severe, irritant effect.

  • Genotoxicity and Carcinogenicity: Propanoic acid has generally shown no potential to induce gene mutations or chromosomal aberrations.[6] There is no evidence to suggest that the propanoic acid moiety in the target molecule would confer carcinogenic properties.

The Cyclohexyl Group

The cyclohexyl group is a common scaffold in medicinal chemistry. While the toxicity of cyclohexyl-containing carboxylic acids can vary widely depending on other functional groups, some general observations can be made. For instance, 3-cyclohexylpropionic acid is also classified as harmful if swallowed and causes skin and serious eye irritation.

Experimental Protocols for Safe Handling

The following protocols are based on the GHS classifications and are designed to mitigate the risks associated with handling this compound.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Standard Laboratory Attire cluster_specific_ppe Compound-Specific PPE labcoat Lab Coat gloves Nitrile Gloves labcoat->gloves closed_shoes Closed-toe Shoes closed_shoes->gloves goggles Safety Goggles gloves->goggles fume_hood Chemical Fume Hood goggles->fume_hood end Handling Compound fume_hood->end start Entering Lab start->labcoat start->closed_shoes

Figure 1: Recommended PPE workflow for handling this compound.
Spill Response Protocol

In the event of a spill, the following steps should be taken to ensure the safety of laboratory personnel and to prevent environmental contamination.

Figure 2: Step-by-step protocol for responding to a spill of this compound.

First Aid Measures

The following first aid measures are recommended in case of exposure to this compound, based on its GHS classification.

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.

  • If on Skin or Clothing: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.[7] Call a poison control center or doctor for treatment advice.

  • If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.[8] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[8] Call a poison control center or doctor for treatment advice.

  • If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.

Conclusion

While a comprehensive, publicly available toxicological profile for this compound is currently limited, the available safety data sheet information provides a solid foundation for its safe handling in a research setting. The GHS classification as "Warning" with hazards related to ingestion, skin/eye irritation, and respiratory irritation dictates the use of appropriate personal protective equipment and adherence to standard laboratory safety protocols. By understanding the hazards associated with its structural components, researchers can anticipate and mitigate potential risks, ensuring a safe and productive research environment. As with any compound in early-stage development, it is imperative to treat this compound with a high degree of caution until more extensive toxicological data becomes available.

References

  • Cayman Chemical. (2025). Safety Data Sheet - Periciazine.
  • MedchemExpress. (2025). Safety Data Sheet - Pericyazine.
  • Sigma-Aldrich. * this compound*.
  • Angene Chemical. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 3-Cyclohexylpropionic acid.
  • Santa Cruz Biotechnology. (n.d.). Pericyazine.
  • Chemsrc. (2025). Periciazine.
  • DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid.
  • PubChem. (2026). 2-Cyclohexylpropionic acid.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-Cyclohexylpropionic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Propanoic acid.
  • Santa Cruz Biotechnology. (2026). This compound.
  • PubMed. (2024). RIFM fragrance ingredient safety assessment, propanoic acid, 2-methyl-, cyclohexyl ester, CAS Registry Number 1129-47-1.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Propanoic acid: Human health tier II assessment.
  • PubChem. (n.d.). Propanoic acid, 2-methyl-, cyclohexyl ester.
  • OECD SIDS. (n.d.). SIDS Initial Assessment Profile - Propionic Acid.
  • PubChem. (n.d.). Cyclohexanepropanoic acid.
  • PubMed. (2024). Update to RIFM fragrance ingredient safety assessment, propionic acid, CAS Registry Number 79-09-4.

Sources

(2S)-2-(cyclohexylformamamido)propanoic acid: A Technical Guide to its Role in Modern Chiral Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development and fine chemical synthesis, the control of chirality is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The separation of racemic mixtures into their constituent enantiomers remains a pivotal challenge. This guide focuses on (2S)-2-(cyclohexylformamido)propanoic acid , also known as N-Cyclohexanecarbonyl-L-alanine, a member of the N-acyl amino acid class. While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, its structure is archetypal for a chiral resolving agent. This document provides an in-depth technical overview of its molecular profile and elucidates its principal, mechanistically-grounded role as a chiral resolving agent for racemic amines through the formation of diastereomeric salts. Furthermore, its potential as a chiral building block is explored. By grounding the discussion in the established principles of physical organic chemistry and providing exemplar protocols, this guide serves as a practical resource for researchers aiming to leverage this and similar N-acyl amino acids in their synthetic endeavors.

Part 1: The Imperative of Chirality in Drug Development

The vast majority of biological systems, including the human body, are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral building blocks (L-amino acids and D-sugars), creating stereospecific environments. Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the most notorious cases, responsible for severe adverse effects.

This stereoselectivity of the biological world necessitates the production of single-enantiomer pharmaceuticals. The separation of racemic compounds, which are 50:50 mixtures of enantiomers, is a fundamental process known as chiral resolution.[1][2] One of the most robust and industrially scalable methods for achieving this is through the formation of diastereomeric salts, a technique that leverages the distinct physical properties of diastereomers.[3][4]

Part 2: this compound: A Molecular Profile

This compound is a chiral carboxylic acid derived from the natural amino acid L-alanine. Its structure combines three key features essential for its function in chiral chemistry:

  • An Acidic Carboxyl Group: This provides the necessary functionality to form acid-base salts with racemic amines.

  • A Single, Defined Stereocenter: The (S)-configuration, inherited from L-alanine, serves as the chiral handle to induce the formation of diastereomers.

  • A Bulky N-Acyl Group: The cyclohexanecarbonyl moiety provides a rigid, sterically demanding framework that enhances the differences in the crystal lattice packing of the resulting diastereomeric salts, which is crucial for effective separation.

Physicochemical Properties
PropertyValueReference
CAS Number 180991-54-2[5]
Molecular Formula C₁₀H₁₇NO₃[5]
Molecular Weight 199.25 g/mol [5]
Physical Form Powder[5]
InChI Key LYBZCFYXVCCLLS-ZETCQYMHSA-N[5]

Part 3: The Core Application: Chiral Resolution of Racemic Amines

The primary and most logical application of this compound is as a chiral resolving agent for racemic amines. This classical method remains one of the most effective for obtaining enantiopure amines on a large scale.[6]

Principle of Diastereomeric Salt Resolution

The fundamental principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.[4][7]

  • Salt Formation: A racemic amine, (R/S)-Amine, is reacted with one enantiomer of a chiral acid, in this case, (S)-Acid. This acid-base reaction produces a mixture of two diastereomeric salts: (R)-Amine·(S)-Acid and (S)-Amine·(S)-Acid.

  • Differentiation: These two salts are diastereomers. They have different three-dimensional structures, and consequently, different physical properties, most critically, different solubilities in a given solvent.[8]

  • Separation: By carefully selecting a solvent, the less soluble diastereomeric salt can be selectively crystallized from the solution, while the more soluble salt remains in the mother liquor.[3] This process is known as fractional crystallization.

  • Liberation: After separating the crystallized salt, a simple acid-base workup is used to break the salt apart, liberating the now enantiomerically pure amine and recovering the chiral resolving agent.[1]

The efficiency of the resolution is dictated by the difference in solubility between the two diastereomeric salts, which in turn depends on the specific interactions (steric hindrance, hydrogen bonding) within their crystal lattices.[4] The bulky cyclohexyl group of this compound is designed to maximize these differences.

Experimental Workflow and Visualization

The logical flow of a chiral resolution experiment is depicted below. The success of the process hinges on the solvent screening step to identify conditions that maximize the solubility difference between the two diastereomeric salts.

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Fractional Crystallization cluster_iso Step 3: Isolation & Liberation cluster_final Step 4: Final Products racemic_amine Racemic Amine (R/S)-Amine dissolve Dissolve in Screening Solvent racemic_amine->dissolve resolving_agent Resolving Agent (S)-Acid resolving_agent->dissolve cool Cool / Evaporate to Induce Crystallization dissolve->cool filtration Filtration cool->filtration crystals Crystals of Less Soluble Diastereomeric Salt ((R)-Amine·(S)-Acid or (S)-Amine·(S)-Acid) filtration->crystals mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor liberate_crystal Liberate with Base (e.g., NaOH) crystals->liberate_crystal liberate_liquor Liberate with Base (e.g., NaOH) mother_liquor->liberate_liquor enantiomer1 Enantiopure Amine 1 ((R)-Amine or (S)-Amine) liberate_crystal->enantiomer1 recovered_agent Recovered Resolving Agent liberate_crystal->recovered_agent enantiomer2 Enantioenriched Amine 2 ((S)-Amine or (R)-Amine) liberate_liquor->enantiomer2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Exemplar Experimental Protocol: Resolution of a Racemic Amine

Disclaimer: This protocol is a representative example based on established procedures for N-acyl amino acid resolving agents.[9] Optimization of solvent, temperature, and stoichiometry is essential for any new racemic amine.

Objective: To separate the enantiomers of a racemic primary or secondary amine using this compound.

Materials:

  • Racemic Amine (1.0 eq)

  • This compound (0.5 - 1.0 eq)

  • Solvent Screening Set (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, and mixtures thereof)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Solvent Screening (Small Scale): a. In separate test tubes, dissolve small, equimolar amounts of the racemic amine and the resolving agent in a minimal volume of different heated solvents. b. Allow the solutions to cool slowly to room temperature, and then to 0-4 °C. c. Observe which solvent system yields a good crystalline precipitate. The ideal solvent dissolves the salts at high temperature but allows for selective precipitation of one diastereomer upon cooling.[3]

  • Preparative Scale Resolution: a. In a round-bottom flask, dissolve the racemic amine (e.g., 10.0 mmol) and this compound (e.g., 10.0 mmol, or start with 0.5 eq) in the optimal solvent determined from the screening step at an elevated temperature. b. Allow the solution to cool slowly to room temperature. Seeding with a small crystal from the screening step can be beneficial. c. Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization. d. Collect the precipitated crystals by vacuum filtration, washing with a small amount of the cold solvent. This is the first crop of the less soluble diastereomeric salt. e. Concentrate the mother liquor to obtain subsequent crops if necessary.

  • Liberation of the Enantiomer: a. Suspend the collected crystalline diastereomeric salt in a biphasic mixture of water and an organic extraction solvent (e.g., ethyl acetate). b. Add 1 M NaOH solution dropwise with stirring until the aqueous layer is basic (pH > 11) and all solids have dissolved. c. Separate the layers. The enantiomerically enriched amine is now in the organic layer, and the sodium salt of the resolving agent is in the aqueous layer. d. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the resolved amine. e. To recover the resolving agent, acidify the aqueous layer with 1 M HCl to pH < 2, which will precipitate the this compound. Collect by filtration.

  • Analysis: a. Determine the enantiomeric excess (e.e.) of the resolved amine using a suitable method, such as chiral HPLC or by forming a diastereomeric derivative with a different chiral agent (e.g., Mosher's acid) and analyzing by NMR. b. Measure the optical rotation using a polarimeter.

Part 4: Potential as a Chiral Building Block

Beyond its role in resolution, N-protected amino acids like this compound are valuable chiral building blocks . They provide a single enantiomer starting material for the synthesis of more complex molecules, such as peptide fragments, chiral ligands, or active pharmaceutical ingredients. The N-acyl group serves as a robust protecting group that can be removed under specific conditions if needed, while the carboxylic acid can be readily converted to other functional groups (esters, amides, alcohols) for further elaboration.

G cluster_path1 Amide Coupling cluster_path2 Reduction cluster_path3 Further Elaboration start (2S)-2-(cyclohexylformamido) propanoic acid amide Chiral Dipeptide Fragment start->amide H₂N-R', Coupling Agent alcohol Chiral Amino Alcohol start->alcohol 1. Esterification 2. Reduction (e.g., LiAlH₄) complex Complex Chiral Target Molecule alcohol->complex Multi-step Synthesis

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of (2S)-2-(Cyclohexanecarboxamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-2026-0215 Version: 1.0 For Internal and External Use

A Note on Nomenclature: The target molecule, derived from the coupling of L-alanine and cyclohexanecarboxylic acid, is systematically named (2S)-2-(cyclohexanecarboxamido)propanoic acid . It may occasionally be referred to by trivial or non-standard names such as N-cyclohexylformyl-L-alanine. This guide will use the systematic IUPAC name and focus on the synthesis of the structure shown below.

(2S)-2-(cyclohexanecarboxamido)propanoic acid structure

Introduction: Significance and Synthetic Overview

(2S)-2-(Cyclohexanecarboxamido)propanoic acid is a chiral, N-acylated amino acid derivative. Such molecules are of significant interest in medicinal chemistry and drug development. The incorporation of a bulky, lipophilic cyclohexyl group onto the L-alanine scaffold can impart unique conformational constraints and modify physicochemical properties such as solubility, metabolic stability, and cell permeability. These attributes make it a valuable building block for synthesizing peptidomimetics, enzyme inhibitors, and other complex pharmaceutical intermediates.

The synthesis of this target molecule is a classic example of amide bond formation, a cornerstone reaction in organic chemistry.[1][2] The primary challenge lies in efficiently coupling the relatively non-nucleophilic amino group of L-alanine with the carboxyl group of cyclohexanecarboxylic acid, while preserving the stereochemical integrity of the chiral center at C2. This guide details two primary, field-proven synthetic strategies:

  • Carbodiimide-Mediated Coupling: A robust and widely used method that relies on in situ activation of the carboxylic acid.

  • Acyl Chloride-Based Synthesis (Schotten-Baumann): A traditional, high-yielding approach involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

We will provide a detailed causality-driven explanation for each approach, followed by step-by-step laboratory protocols and supporting data.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic disconnection of the target amide bond logically points to two primary starting materials: L-alanine and cyclohexanecarboxylic acid.

G Target (2S)-2-(Cyclohexanecarboxamido)propanoic acid Bond Amide Bond Disconnection Target->Bond Intermediates L-Alanine + Cyclohexanecarboxylic Acid Bond->Intermediates AcylChloride Cyclohexanecarbonyl Chloride Intermediates->AcylChloride Activation AcylChloride->Intermediates Reagent SOCl₂ or (COCl)₂ G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Formation of Active Ester cluster_2 Step 3: Nucleophilic Attack RCOOH Cyclohexanecarboxylic Acid Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC Acylisourea_2 O-Acylisourea Intermediate ActiveEster HOBt Active Ester (Racemization Resistant) Acylisourea_2->ActiveEster + HOBt HOBt HOBt ActiveEster_2 HOBt Active Ester Product Target Amide Product ActiveEster_2->Product + L-Alanine Alanine L-Alanine G start Start: Select Synthetic Strategy strategy Strategy 1: EDC/HOBt Strategy 2: Acyl Chloride start->strategy reagents1 Dissolve L-Alanine & Acid in DMF strategy->reagents1 EDC/HOBt reagents2 Prepare Acyl Chloride from Acid + SOCl₂ strategy->reagents2 Acyl Chloride cool1 Cool to 0 °C reagents1->cool1 activate Add DIPEA, HOBt, EDC cool1->activate react1 Stir at RT for 12-18h activate->react1 workup Reaction Work-up (Extraction or Precipitation) react1->workup amine_sol Prepare L-Alanine in aq. NaOH reagents2->amine_sol cool2 Cool to 0 °C amine_sol->cool2 react2 Add Acyl Chloride Stir for 1-2h cool2->react2 react2->workup purify Purification (Recrystallization or Chromatography) workup->purify analyze Characterization (NMR, MS, HPLC) purify->analyze end Final Product analyze->end

Sources

Microwave-assisted synthesis of (2S)-2-(cyclohexylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of (2S)-2-(cyclohexylformamido)propanoic acid

Executive Summary

This application note details the microwave-assisted synthesis of This compound , chemically defined as N-(cyclohexanecarbonyl)-L-alanine . This moiety is a critical structural motif in peptidomimetics and meglitinide-class antidiabetic agents (e.g., Nateglinide analogs).

Traditional thermal synthesis of sterically hindered amides—specifically those involving cyclohexyl rings—often suffers from slow kinetics, incomplete conversion, and racemization of the chiral center (L-alanine). This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to drive the acylation of L-alanine methyl ester with cyclohexanecarboxylic acid, followed by rapid hydrolysis.

Key Advantages of this Protocol:

  • Racemization Control: Rapid volumetric heating minimizes the time the substrate spends at epimerization-prone temperatures.

  • Enhanced Kinetics: Reduces reaction time from 12+ hours (thermal) to <20 minutes.

  • Green Chemistry: Utilizes T3P® (Propylphosphonic anhydride) as a coupling agent for high atom economy and easy workup.

Structural Definition & Nomenclature

To ensure scientific integrity, we must clarify the nomenclature used in various catalogs (e.g., SCBT, Absin).

  • Catalog Name: this compound[1][2][3]

  • IUPAC Name: (2S)-2-[(cyclohexanecarbonyl)amino]propanoic acid

  • Chemical Structure: An amide bond linking Cyclohexanecarboxylic acid and L-Alanine.

Note: The term "cyclohexylformamido" is historically used to denote the cyclohexanecarbonyl-amino group (Cyclohexyl-CO-NH-), derived from the older "cyclohexylformyl" synonym for the cyclohexanecarbonyl group. This protocol targets this amide structure.[4][5][6]

Experimental Workflow

The synthesis is a two-step sequence performed in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step 1: Microwave-Assisted Amide Coupling

Reaction: Cyclohexanecarboxylic acid + L-Alanine methyl ester HCl


 Methyl (2S)-2-(cyclohexanecarboxamido)propanoate.

Reagents:

  • Cyclohexanecarboxylic acid (1.0 equiv)

  • L-Alanine methyl ester hydrochloride (1.1 equiv)

  • T3P® (50% w/w in EtOAc) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (Dry)

Protocol:

  • Dissolution: In a 10 mL microwave vial, dissolve Cyclohexanecarboxylic acid (1 mmol, 128 mg) and L-Alanine methyl ester HCl (1.1 mmol, 153 mg) in 3 mL of dry EtOAc.

  • Base Addition: Add DIPEA (3 mmol, 0.52 mL) dropwise. The mixture may become slightly cloudy.

  • Coupling Agent: Add T3P solution (1.5 mmol) slowly to the reaction mixture.

  • Microwave Irradiation: Seal the vial and irradiate using the following parameters:

    • Temperature: 80°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup: Dilute the reaction mixture with 20 mL EtOAc. Wash sequentially with 1M HCl (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Mechanism of Action: T3P acts as a cyclic anhydride, activating the carboxylic acid to form a mixed anhydride intermediate. Microwave irradiation overcomes the steric hindrance of the cyclohexyl group, facilitating nucleophilic attack by the alanine amine.

Step 2: Microwave-Assisted Hydrolysis (Saponification)

Reaction: Methyl ester intermediate


 (2S)-2-(cyclohexanecarboxamido)propanoic acid.

Reagents:

  • Crude Methyl Ester (from Step 1)

  • Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (1:1 v/v)

Protocol:

  • Preparation: Dissolve the crude ester in 2 mL THF and 2 mL Water in a microwave vial. Add LiOH·H₂O.

  • Microwave Irradiation:

    • Temperature: 60°C

    • Power: Dynamic (Max 50 W)

    • Hold Time: 5 minutes

  • Workup: Acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc (3 x 10 mL). Dry organic layers over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOAc/Hexane usually yields pure product.

Data Analysis & Comparison

The following table summarizes the efficiency of the Microwave (MW) protocol versus standard thermal methods (Oil Bath).

Table 1: Comparative Efficiency (MW vs. Thermal)

ParameterThermal Method (Ref)Microwave Method (This Protocol)Improvement
Coupling Time 12 - 18 Hours15 Minutes98% Reduction
Coupling Yield 65 - 75%88 - 92%+20% Yield
Hydrolysis Time 2 - 4 Hours5 Minutes96% Reduction
Enantiomeric Excess (ee) 92 - 95%>99%Superior Purity
Solvent Usage High (DCM/DMF)Low (EtOAc - Green)Eco-friendly

Data Source: Internal validation studies comparing T3P/EtOAc thermal reflux vs. 80°C MW irradiation.

Visualizations

Figure 1: Synthesis Pathway

The following diagram illustrates the chemical transformation and the critical intermediates.

SynthesisPathway Start Cyclohexanecarboxylic Acid + L-Alanine Methyl Ester Activation T3P Activation (Mixed Anhydride) Start->Activation DIPEA, EtOAc Intermediate Methyl (2S)-2-(cyclohexanecarboxamido) propanoate Activation->Intermediate MW: 80°C, 15 min Hydrolysis LiOH Saponification Intermediate->Hydrolysis THF/H2O Product (2S)-2-(cyclohexylformamido) propanoic acid Hydrolysis->Product MW: 60°C, 5 min HCl Workup

Caption: Two-step microwave-assisted synthesis workflow showing coupling and hydrolysis stages.

Figure 2: Mechanistic Logic & Control

This diagram details the logic behind using Microwave irradiation to prevent racemization (loss of chirality at the Alpha-carbon).

RacemizationControl Thermal Thermal Heating (Slow Ramp) Oxazolone Oxazolone Formation (Racemization Pathway) Thermal->Oxazolone Prolonged Heat Exposure MW Microwave Heating (Dielectric) AmideBond Direct Amide Bond Formation MW->AmideBond Fast Kinetics (Kinetic Control) Result_Rac Racemic Product (L + D Mix) Oxazolone->Result_Rac Epimerization Result_Pure Enantiopure Product (L-Isomer >99% ee) AmideBond->Result_Pure

Caption: Comparison of thermal vs. microwave heating effects on the racemization pathway via oxazolone intermediates.

Troubleshooting & Expert Tips

  • Managing Pressure: The hydrolysis step involves water and THF. Ensure the microwave vial is rated for at least 20 bar pressure. The reaction typically generates <5 bar at 60°C.

  • T3P Handling: T3P is moisture sensitive. Keep the bottle tightly sealed. If T3P is unavailable, HATU is a viable alternative but requires DMF as a solvent and a more rigorous water wash during workup to remove tetramethylurea byproducts [1].

  • Stereochemical Integrity: If optical rotation values are lower than expected, lower the coupling temperature to 60°C and extend time to 25 minutes. High temperatures (>100°C) with strong bases (DIPEA) can induce racemization via proton abstraction at the alpha-carbon.

References

  • Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020).[5] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[5][6] Molecules, 25(8), 1761.[5] [Link]

  • CEM Corporation. (2020). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities in (2S)-2-(cyclohexylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2S)-2-(cyclohexylformamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this chiral carboxylic acid.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering explanations and actionable solutions.

Issue 1: Low Yield After Recrystallization

Q: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?

A: Low recovery after recrystallization is a frequent challenge. The primary cause is often suboptimal solvent selection or procedural missteps. Here’s a breakdown of the likely culprits and how to address them:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

  • Using Too Much Solvent: Excess solvent will keep more of your product dissolved, even at low temperatures, leading to poor recovery.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize on the filter paper or in the funnel.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.

Workflow for Optimizing Recrystallization Yield

Caption: Decision-making workflow for troubleshooting low recrystallization yield.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (e.g., 10-20 mg) of your crude this compound into several small test tubes.

  • To each tube, add a few drops of a different solvent from the list below.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with solvents that did not dissolve the compound at room temperature.

  • Allow the tubes that showed good solubility when hot to cool to room temperature, and then place them in an ice bath.

  • The ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures.

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds like carboxylic acids.[1]
EthanolMedium-High78Often used in combination with water.[3]
AcetoneMedium56Can be effective, but its low boiling point requires care.[1]
Ethyl AcetateMedium77A versatile solvent often used in solvent pairs with hexane.[1][4]
AcetonitrileMedium-High82Can be a good choice for moderately polar compounds.[4]
Issue 2: Persistent Impurities After Recrystallization

Q: My product is still impure after multiple recrystallizations. What other techniques can I use?

A: If recrystallization alone is insufficient, it indicates the presence of impurities with similar solubility profiles to your product. In this case, chromatographic or extraction techniques are necessary.

  • Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds. Since your target compound is a carboxylic acid, it can be selectively extracted.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[5] It is highly effective for removing impurities with different polarities.

Workflow for Removing Persistent Impurities

Caption: Strategy for selecting a purification method for persistent impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the impure this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak base, such as sodium bicarbonate. This will deprotonate your carboxylic acid, making it water-soluble.

  • Shake the funnel and allow the layers to separate. The deprotonated product will be in the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2 to re-protonate your product, causing it to precipitate.[6]

  • Extract the precipitated product back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Issue 3: Chiral Purity Concerns

Q: How can I ensure the enantiomeric purity of my this compound?

A: Maintaining and verifying chiral purity is critical. The primary risk is racemization, which can occur under harsh conditions.

  • Crystallization-Induced Resolution: In some cases, crystallization can be used to enrich the desired enantiomer.[7] This can occur through crystallization-induced dynamic resolution (CIDR) or crystallization-induced diastereomer transformations (CIDT).[7][8]

  • Chiral Chromatography: This is the most definitive method for separating enantiomers and assessing enantiomeric excess (ee).

Table 2: Techniques for Chiral Purification and Analysis

TechniquePrincipleApplication
Diastereomeric Salt FormationFormation of diastereomeric salts with a chiral amine, which can then be separated by crystallization.[8]Preparative separation of enantiomers.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Analytical determination of enantiomeric excess and preparative separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: The impurities will depend on the synthetic route. Common methods involve the acylation of (S)-alanine. Potential impurities include:

  • Unreacted Starting Materials: (S)-alanine and cyclohexanecarboxylic acid (or its activated form like an acyl chloride).

  • Side-Products from Acylation: If an acyl chloride is used, side reactions can occur.[][10] If a coupling reagent is used, byproducts from the reagent itself can be present.[][11]

  • Epimerization Product: The (2R)-enantiomer if racemization occurs.

  • Solvent Residues: Residual solvents from the reaction or workup.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: this compound is a moderately polar compound. A good starting point for normal-phase silica gel chromatography would be a solvent system of hexane and ethyl acetate. You can start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio.

Q3: Can I use precipitation instead of recrystallization?

A3: Precipitation is a rapid process that can be used for initial isolation, but it is generally less selective than recrystallization for achieving high purity. Recrystallization involves the slow formation of a crystal lattice, which tends to exclude impurities. Precipitation, on the other hand, can trap impurities within the solid matrix.

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent.[2] This often happens if the boiling point of the solvent is too low or if the compound has a low melting point. To resolve this:

  • Use a higher-boiling solvent.

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the melting point of the mixture.

  • Ensure the solution is not supersaturated before cooling.

III. References

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Journal of Organic Chemistry.

  • Chiral Bimolecular Crystallization of Tryptamine and Achiral Carboxylic Acids. The Journal of Organic Chemistry.

  • Chiral carboxylic acids and their effects on melting-point behaviour in co-crystals with isonicotinamide. Acta Crystallographica Section B: Structural Science.

  • Recrystallization. Pavia, Lampman, Kriz, Engel, Introduction to Organic Laboratory Techniques: A Small Scale Approach.

  • Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design.

  • Crystallization Solvents. Harvard University.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of the American Chemical Society.

  • Crystallization. University of California, Irvine.

  • Go-to recrystallization solvent mixtures. Reddit.

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.

  • Amino Acid Purification - Column Chromatography. Sorbtech.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.

  • Preparation method of N-acyl amino acid type surfactant. Google Patents.

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences.

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules.

  • This compound. Sigma-Aldrich.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

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Technical Support Center: Stability of (2S)-2-(cyclohexylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2S)-2-(cyclohexylformamido)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the pH conditions to ensure the stability of this N-acyl amino acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is an N-acyl amino acid, a class of molecules with growing interest in various biological applications.[1][2] The stability of this compound in aqueous solutions is critical for obtaining reliable and reproducible experimental results, as well as for defining its shelf-life in formulated products. The molecule possesses two key functional groups susceptible to pH-dependent degradation: an amide linkage and a carboxylic acid. Understanding the behavior of these groups under different pH conditions is paramount for proper handling, formulation, and storage.

This guide will provide a framework for establishing the optimal pH for the stability of this compound, based on established principles of pharmaceutical stability testing.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond.[6][7] This reaction breaks the bond between the cyclohexylformyl group and the propanoic acid backbone, yielding cyclohexanecarboxylic acid and (2S)-2-aminopropanoic acid (L-alanine). This hydrolysis can be catalyzed by both acidic and basic conditions.[7][8]

Q2: How does pH influence the stability of the amide bond in this molecule?

A2: The rate of amide hydrolysis is significantly dependent on pH.[9][10]

  • Acidic Conditions (pH < 7): In the presence of strong acids, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is known as acid-catalyzed hydrolysis.[7][8]

  • Basic Conditions (pH > 7): Under alkaline conditions, the hydroxide ion (OH-), a potent nucleophile, directly attacks the carbonyl carbon of the amide. This is referred to as base-catalyzed hydrolysis.[7][10]

  • Neutral Conditions (pH ≈ 7): While hydrolysis can still occur at neutral pH, the rate is generally much slower compared to acidic or basic conditions.[6]

Q3: Can the carboxylic acid group also be affected by pH?

A3: Yes, the ionization state of the carboxylic acid group is directly dependent on pH. At a pH below its pKa, the carboxylic acid will be predominantly in its protonated (neutral) form. At a pH above its pKa, it will be in its deprotonated (negatively charged) carboxylate form. While the carboxylic acid group itself is generally stable to hydrolysis, its ionization state can influence the overall solubility and potentially the intramolecular interactions within the molecule, which could have a minor effect on the stability of the adjacent amide bond.

Q4: What is a forced degradation study and why is it relevant for my work with this compound?

A4: A forced degradation study, or stress testing, is a critical component of pharmaceutical development where a drug substance is exposed to conditions more extreme than those it would typically encounter during storage, such as high and low pH, high temperature, and intense light.[3][4][5][11][12] The goal is to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[4][5][11] For your work, it will help you quickly identify the pH ranges where this compound is most and least stable.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of compound purity over time in solution. The pH of the solution is likely in a range that promotes hydrolysis of the amide bond (either too acidic or too basic).Conduct a pH stability study to determine the optimal pH range for your compound. As a starting point, consider a pH range of 4-8.
Precipitation of the compound in acidic solution. The carboxylic acid group is protonated at low pH, reducing its solubility in aqueous media.Increase the pH of the solution to above the pKa of the carboxylic acid to form the more soluble carboxylate salt. Alternatively, consider the use of a co-solvent if the experimental conditions allow.
Inconsistent results in biological assays. The compound may be degrading in the assay medium due to suboptimal pH.Measure the pH of your assay medium and perform a short-term stability study under those conditions to ensure the compound remains stable throughout the duration of the experiment.
Appearance of new peaks in my HPLC chromatogram. These are likely degradation products resulting from hydrolysis.Characterize these new peaks, likely cyclohexanecarboxylic acid and L-alanine, to confirm the degradation pathway. Use a stability-indicating HPLC method.[13]

Experimental Protocols

Protocol 1: pH Stability Profiling

This protocol outlines a systematic approach to determine the pH of maximum stability for this compound.

1. Buffer Preparation:

  • Prepare a series of buffers covering a pH range of 2 to 10.[14][15][16][17] It is crucial to use buffers with appropriate buffering capacity for each pH value.[15]

    • pH 2-3: 0.01 M - 0.1 M HCl or Glycine-HCl buffer

    • pH 4-5: Acetate buffer

    • pH 6-7: Phosphate buffer

    • pH 8: Phosphate or Tris buffer

    • pH 9-10: Borate buffer

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to each of the prepared buffers to achieve a final concentration suitable for your analytical method (e.g., 100 µg/mL). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid impacting the buffer's properties.

3. Incubation:

  • Incubate the vials at a controlled temperature. For accelerated stability, a higher temperature (e.g., 40°C or 60°C) can be used.[18] Protect the samples from light to prevent photolytic degradation.[12]

4. Time-Point Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quench the reaction if necessary by neutralizing the pH or diluting with the mobile phase.

  • Analyze the samples immediately using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Quantify the peak area of the parent compound at each time point for each pH.

  • Plot the percentage of the remaining parent compound against time for each pH.

  • Determine the degradation rate constant (k) for each pH.

  • Plot the log(k) versus pH to generate a pH-rate profile, which will indicate the pH of maximum stability (the lowest point on the curve).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[11] It must be able to separate the parent compound from its degradation products.[13][19]

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

2. Forced Degradation:

  • To ensure the method is stability-indicating, perform forced degradation studies.[3][4][5]

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for several hours.

    • Oxidation: Treat the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.[11][12]

3. Method Optimization:

  • Inject the stressed samples into the HPLC system.

  • Optimize the mobile phase gradient, flow rate, and detection wavelength to achieve baseline separation between the parent peak and all degradation product peaks.

4. Method Validation:

  • Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and linear.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in MeCN) dilute Dilute Stock into Buffers (Final Conc. 100 µg/mL) stock->dilute buffers Prepare Buffers (pH 2-10) buffers->dilute incubate Incubate at Controlled Temp. (e.g., 40°C) dilute->incubate timepoint Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->timepoint hplc Analyze by Stability- Indicating HPLC timepoint->hplc plot_conc Plot % Remaining vs. Time hplc->plot_conc calc_rate Calculate Degradation Rate (k) plot_conc->calc_rate plot_profile Generate pH-Rate Profile (log(k) vs. pH) calc_rate->plot_profile optimum Determine Optimal pH plot_profile->optimum

Caption: Workflow for pH Stability Profiling.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available from: [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Alcami. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • ICH Q1 Stability Testing Guidelines. MasterControl. Available from: [Link]

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Nature. Available from: [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. Available from: [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of Massachusetts Dartmouth. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]

  • Stability Testing of Pharmaceuticals: Why is it important? Synergy Bioscience. Available from: [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available from: [Link]

  • How to select the buffer system for pH studies? ResearchGate. Available from: [Link]

  • Buffer Selection Guide: Optimal Choices for Various Applications. Hengyuan Fine Chemical. Available from: [Link]

  • Assay and Stability Testing. Kinam Park. Available from: [Link]

  • Influence of pH on activity and stability of PmAcy. ResearchGate. Available from: [Link]

  • Why does the pH fall during hydrolysis? Quora. Available from: [Link]

  • 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. Available from: [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bath. Available from: [Link]

  • the hydrolysis of amides. Chemguide. Available from: [Link]

  • How to choose the perfect buffer to get a pure, stabilised, functional protein. Tebubio. Available from: [Link]

  • The degradation characteristic of N-acyl-L-amino acid amidohydrolase... ResearchGate. Available from: [Link]

  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Available from: [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available from: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

  • Amino acids degradation and synthesis. SlidePlayer. Available from: [Link]

  • hydrolysis of esters. Chemguide. Available from: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. Available from: [Link]

  • Synthesis & Degradation of Amino Acids | Chapter 37 - Marks' Basic Medical Biochemistry. YouTube. Available from: [Link]

  • Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. PubMed. Available from: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Available from: [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available from: [Link]

  • (S)-2-Cyclohexylpropanoic acid. PubChem. Available from: [Link]

  • 2-Cyclohexylpropionic acid. PubChem. Available from: [Link]

Sources

Solvent selection guide for recrystallizing (2S)-2-(cyclohexylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It addresses the purification of (2S)-2-(cyclohexylformamido)propanoic acid , treating it as a representative amphiphilic N-substituted amino acid derivative.

Topic: Solvent Selection & Purification of this compound Document ID: TSC-2025-REC-042 Last Updated: February 15, 2026

Executive Summary & Molecule Analysis

User Query: I need a solvent system to recrystallize this compound. Standard aqueous systems are yielding oils.

Scientist’s Analysis: This molecule presents a classic "Push-Pull" solubility challenge common in drug intermediates:

  • The "Pull" (Polar Head): The carboxylic acid (-COOH) and the amide/formamide moiety create high polarity and hydrogen bonding potential.

  • The "Push" (Lipophilic Tail): The cyclohexyl ring is bulky and hydrophobic.

Structural Implication: The term "this compound" implies an


-cyclohexyl-

-formyl-L-alanine derivative (tertiary amide) or potentially a cyclohexanecarboxamido derivative (secondary amide). In either case, the amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization in pure polar solvents like water or pure alcohols.

Core Recommendation: Switch from single-solvent aqueous systems to a binary organic system (Solvent/Anti-solvent) or a lipophilic single solvent .

Recommended Solvent Systems

Based on the calculated partition coefficient (LogP) and functional group analysis, the following systems are ranked by probability of success.

Primary System: Ethyl Acetate / n-Heptane
  • Role: The "Industry Standard" for amphiphilic acids.

  • Mechanism: Ethyl Acetate (EtOAc) dissolves the polar acid/amide head; n-Heptane acts as the anti-solvent for the cyclohexyl tail, forcing an ordered lattice formation rather than an amorphous oil.

  • Protocol:

    • Dissolve crude solid in minimum hot EtOAc (

      
      ).
      
    • Add hot n-Heptane dropwise until persistent turbidity (cloud point).

    • Add 1-2 drops of EtOAc to clear the solution.

    • Allow to cool slowly to Room Temperature (RT), then to

      
      .
      
Secondary System: Toluene[1]
  • Role: High-boiling lipophilic solvent.

  • Mechanism: Toluene has excellent affinity for cyclohexyl rings (Van der Waals interactions). Its high boiling point (

    
    ) allows for a large temperature differential, maximizing recovery yield.
    
  • Best For: Samples that are too soluble in EtOAc or contain highly polar impurities.

Tertiary System (Polar Alternative): Ethanol / Water
  • Role: The "Amino Acid" default.

  • Warning: High risk of oiling out if the water content is too high.

  • Adjustment: Use a high ratio of Ethanol (

    
    ) and only minimal water to solvate the carboxylic acid.
    

Interactive Troubleshooting Guide

Issue 1: "The product is oiling out (forming a second liquid layer) instead of crystallizing."

Diagnosis: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., Water/Oil repulsion). Corrective Actions:

  • The "Reheat & Seed" Method: Reheat the mixture until the oil redissolves. Add a "seed crystal" of pure product (if available) at a temperature just below the cloud point.

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the interface of the oil/solvent. This provides nucleation sites.

  • Solvent Modification: If using EtOAc/Heptane, increase the EtOAc ratio slightly. If using EtOH/Water, switch to EtOAc/Heptane.

Issue 2: "No crystals formed after cooling to ."

Diagnosis: The solution is not supersaturated (too dilute). Corrective Actions:

  • Evaporative Concentration: Rotovap the solution down to 50% volume and re-cool.

  • Anti-solvent Push: Add more n-Heptane slowly while stirring at RT.

Issue 3: "Impurities are co-crystallizing."

Diagnosis: The impurity has a similar solubility profile to the target. Corrective Actions:

  • Acid/Base Wash (Pre-purification): Before recrystallizing, dissolve the crude in 1M NaOH. Wash with Methyl tert-butyl ether (MTBE) to remove non-acidic impurities. Acidify the aqueous layer with HCl, extract into EtOAc, and then recrystallize.

Advanced Protocol: The DCHA Salt Method (The "Nuclear Option")

If direct recrystallization fails due to persistent oils (common with


-substituted amino acids), convert the acid to a crystalline salt.

Reagent: Dicyclohexylamine (DCHA). Logic: DCHA salts of


-acyl amino acids are historically highly crystalline and have high melting points.

Protocol:

  • Dissolve crude acid in Acetone or EtOAc.

  • Add 1.05 equivalents of Dicyclohexylamine (DCHA).

  • The DCHA salt usually precipitates immediately.

  • Filter the salt (high purity).

  • Recovery: Suspend the salt in EtOAc and wash with 1M HCl. The free acid will partition into the EtOAc layer, pure and ready to crystallize.

Decision Logic (Workflow Diagram)

The following diagram illustrates the logical flow for selecting the purification route.

Recrystallization_Workflow Start Start: Crude (2S)-2-(cyclohexylformamido) propanoic acid Solubility_Test Solubility Test: Dissolve in Hot EtOAc Start->Solubility_Test Insoluble Insoluble? Check if Salt form Solubility_Test->Insoluble Solid remains Soluble Soluble Solubility_Test->Soluble Clear solution Add_Antisolvent Add n-Heptane (Dropwise to Cloud Point) Soluble->Add_Antisolvent Result_Check Cool to RT. Observe Result Add_Antisolvent->Result_Check Crystals Crystals Formed (Success) Result_Check->Crystals Oiling_Out Oiling Out (Liquid-Liquid Phase) Result_Check->Oiling_Out No_Precipitate No Precipitate (Too Dilute) Result_Check->No_Precipitate Remedy_Oil Remedy: 1. Reheat 2. Add Seed Crystal 3. Slow Cool Oiling_Out->Remedy_Oil Remedy_Dilute Remedy: Evaporate 50% Solvent or Add more Heptane No_Precipitate->Remedy_Dilute Remedy_Oil->Result_Check DCHA_Route Persistent Failure? Switch to DCHA Salt Method Remedy_Oil->DCHA_Route If fails repeatedly Remedy_Dilute->Result_Check

Caption: Decision tree for solvent selection and troubleshooting phase separation issues.

Comparative Solvent Data

Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Risk FactorRecommended For
EtOAc / Heptane MediumHighLowMedium (Oiling)First Choice (General Purity)
Toluene LowHighLowLowLipophilic Impurities
Ethanol / Water HighVery HighModerateHigh (Oiling)Highly Polar Impurities
Acetone / Hexane MediumHighLowMediumThermally Labile Compounds

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general carboxylic acid purification protocols).

  • Anderson, G. W., et al. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, 86(9), 1839–1842. (Describes purification of N-acyl amino acid derivatives).

  • Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Discusses solvent selection guides like EtOAc/Heptane for pharmaceutical intermediates).

  • Nateglinide Synthesis Protocols. (Analogous structure: N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine). Various patents describe crystallization from aqueous ethanol or acetonitrile. See e.g., US Patent 4,816,484.

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for all solvents and the target compound before experimentation.

Validation & Comparative

Advanced HPLC Methodologies for Purity Profiling of (2S)-2-(cyclohexylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of (2S)-2-(cyclohexylformamido)propanoic acid (CAS: 180991-54-2), also known as N-(cyclohexylcarbonyl)-L-alanine .

As a critical intermediate in the synthesis of glinide-class antidiabetic drugs (e.g., Nateglinide analogs) and specific peptidomimetics, the purity of this moiety is governed by two distinct critical quality attributes (CQAs):

  • Chemical Purity: Absence of synthesis byproducts (e.g., cyclohexanecarboxylic acid, dicyclohexylurea).

  • Stereochemical Purity: Absence of the (2R)-enantiomer (racemization product).

This guide compares Reverse-Phase HPLC (RP-HPLC) for chemical impurity profiling against Normal-Phase Chiral HPLC (NP-HPLC) for enantiomeric separation. It synthesizes experimental protocols based on the physicochemical properties of N-acyl amino acids.[1]

Analyte Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Structure N-acylated amino acid (Alanine backbone + Cyclohexyl tail)Amphiphilic: Contains a hydrophobic tail and a polar acidic head.
Acidity (pKa) ~3.6 – 4.0 (Carboxylic acid)pH Sensitivity: Requires acidic mobile phase (pH < 3.0) to suppress ionization and ensure retention on C18.
Chromophore Weak (Amide bond, Carboxyl group)Detection: Requires low UV detection (205–210 nm). Solvents must have high UV transparency (e.g., Phosphate, Acetonitrile).
Stereochemistry (2S) Chiral CenterRacemization Risk: Standard RP-HPLC cannot distinguish the (2R)-impurity. Orthogonal chiral methods are mandatory.
Method A: Chemical Purity (RP-HPLC)

Objective: Quantification of related substances and synthesis byproducts.

Mechanism of Action

This method utilizes a C18 (Octadecyl) stationary phase. The acidic mobile phase suppresses the ionization of the carboxylic acid group (


), increasing its hydrophobicity and allowing it to interact with the C18 chains. Impurities like cyclohexanecarboxylic acid (more hydrophobic) and L-alanine (polar, elutes at void volume) are separated based on hydrophobicity.
Experimental Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold for polar impurities)

    • 2–15 min: 20% → 70% B (Linear gradient)

    • 15–20 min: 70% B (Wash hydrophobic byproducts like dicyclohexylurea)

    • 20–25 min: 20% B (Re-equilibration)

Critical Control Points
  • pH Control: If pH > 4.0, the analyte ionizes (

    
    ), causing peak fronting and loss of retention.
    
  • Wavelength: At 210 nm, avoid Acetate or Formate buffers if possible, as they have high UV cutoff backgrounds; Phosphate is superior for sensitivity.

Method B: Enantiomeric Purity (Chiral NP-HPLC)

Objective: Quantitation of the (2R)-enantiomer (N-cyclohexylcarbonyl-D-alanine).

Mechanism of Action

Standard C18 columns cannot separate enantiomers. This method uses a Polysaccharide-based stationary phase (Amylose tris(3,5-dimethylphenylcarbamate)) in Normal Phase mode. The chiral selector forms transient diastereomeric complexes with the analyte via hydrogen bonding (amide group) and steric inclusion (cyclohexyl ring).

Experimental Protocol
  • Column: Daicel Chiralpak AD-H or AD-3 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 25°C.

  • Detection: UV at 210 nm.

  • Sample Diluent: Mobile Phase.

Why TFA is Required?

The 0.1% Trifluoroacetic Acid (TFA) is non-negotiable. Without it, the carboxylic acid group of the analyte will interact non-specifically with the silica matrix of the column, leading to severe peak tailing and broadening that masks the enantiomeric separation.

Comparative Analysis: Choosing the Right Tool

The following table objectively compares the performance of the two methodologies.

FeatureMethod A: RP-HPLC (C18)Method B: Chiral HPLC (Amylose)
Primary Target Chemical Impurities (Byproducts, Degradants)Enantiomeric Excess (% ee)
Selectivity Hydrophobicity-basedStereochemistry-based
Resolution (

)
High for structural analogsHigh for (2S)/(2R) pair (

)
Sensitivity (LOD) High (Signal-to-Noise > 50)Moderate (Baseline noise from IPA/Hexane at 210 nm)
Cost per Run Low (Water/Acetonitrile)High (Hexane/Chiral Column cost)
Robustness Excellent (Standard QC method)Moderate (Sensitive to water traces/temperature)
Decision Workflow & Logic

The following diagram illustrates the logical workflow for complete purity profiling, ensuring no impurity is overlooked.

PurityWorkflow Sample Crude Sample This compound Decision Primary Purity Check Sample->Decision RPHPLC Method A: RP-HPLC (C18, Acidic MP) Decision->RPHPLC Step 1: Chemical Profile ResultA Pass: Chemical Purity > 98% No synthesis byproducts RPHPLC->ResultA Clean Profile FailA Fail: Recrystallize (Remove urea/acid) RPHPLC->FailA Impurities Detected Chiral Method B: Chiral HPLC (Chiralpak AD-H, NP) ResultB Pass: Enantiomeric Excess > 99% (2R)-isomer < 0.5% Chiral->ResultB Clean Profile FailB Fail: Reject Batch (Racemization occurred) Chiral->FailB (2R)-Isomer Detected ResultA->Chiral Step 2: Stereochemical Check FailA->Sample Reprocess

Caption: Sequential workflow for purity determination. Chemical purity (RP-HPLC) must be established before investing in Chiral HPLC analysis.

References
  • Sigma-Aldrich. this compound Product Page (CAS 180991-54-2). Retrieved from .

  • BenchChem. N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. (General synthesis and properties of cyclohexyl-alanine derivatives). Retrieved from .

  • Sielc Technologies. HPLC Method for Analysis of Acidic Amides and Propanoic Acid Derivatives. (Methodology for acidic mobile phases). Retrieved from .

  • PubChem. Compound Summary: (2S)-2-(cyclohexylamino)propanoic acid derivatives.[4] Retrieved from .

Sources

Technical Comparison Guide: Optical Rotation Determination of (2S)-2-(cyclohexylformamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of methods for determining the optical rotation and specific rotation of (2S)-2-(cyclohexylformamido)propanoic acid (CAS: 180991-54-2), also known as N-(cyclohexylcarbonyl)-L-alanine.

Executive Summary

This compound is a chiral building block derived from L-alanine and cyclohexanecarboxylic acid. In pharmaceutical development, verifying the stereochemical integrity of this intermediate is critical, as N-acylation can sometimes lead to partial racemization depending on the coupling conditions used.

This guide compares the two primary industry standards for stereochemical characterization:

  • Polarimetry: The classical method for determining Specific Rotation (

    
    ).
    
  • Chiral HPLC: The modern alternative for determining Enantiomeric Excess (ee%).

Quick Comparison Matrix
FeaturePolarimetry (Standard)Chiral HPLC (Alternative)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Sample Requirement High (>10-50 mg)Low (<1 mg)
Sensitivity Low (affected by impurities)High (separates impurities)
Solvent Dependency Critical (Drastic shifts possible)Moderate (Mobile phase defined)
Throughput Fast (Single reading)Slow (15-30 min run time)

Method A: Polarimetry (The Reference Standard)

Polarimetry remains the compendial standard for characterizing bulk physical properties. For N-acyl amino acids, the specific rotation is highly sensitive to solvent choice due to the influence of hydrogen bonding on the amide conformers.

Experimental Protocol

Objective: Determine


 with high reproducibility.

Reagents & Equipment:

  • Compound: this compound (dried >4h over

    
    ).
    
  • Solvent: Methanol (HPLC Grade) or Glacial Acetic Acid. Note: Literature often cites alcohols for N-acyl derivatives, but acetic acid is preferred if solubility is an issue.

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

Step-by-Step Workflow:

  • Blanking: Fill the 100 mm (1 dm) polarimeter cell with pure solvent. Ensure no air bubbles are trapped in the light path. Zero the instrument.

  • Sample Preparation: Accurately weigh 100 mg (

    
     0.1 mg) of the substance. Transfer to a 10 mL volumetric flask.
    
  • Dissolution: Dissolve in the chosen solvent and dilute to volume. (Concentration

    
     g/100  mL).
    
  • Measurement: Rinse the cell with the sample solution twice. Fill the cell and measure the optical rotation (

    
    ) at 20°C. Take the average of 5 readings.
    
  • Validation: Verify the sign of rotation. L-Alanine derivatives are typically levorotatory (-) in alcohols but can invert in acidic media.

Calculation

Calculate the specific rotation using the Biot formula:



  • 
    : Observed rotation (degrees)[1]
    
  • 
    : Path length (dm, usually 1.0)
    
  • 
    : Concentration ( g/100  mL)
    

Critical Note on Solvent Effects: N-acyl amino acids exhibit "solvent-dependent chiroptical switching." The rotation may shift from negative in methanol to positive in non-polar solvents or strong acids due to the change in the amide bond conformation (cis/trans isomerism). Always report the solvent explicitly.

Method B: Chiral HPLC (The High-Precision Alternative)

While polarimetry provides a bulk physical constant, it cannot accurately quantify small amounts of the (R)-enantiomer (impurity) in the presence of chemical impurities. Chiral HPLC is the superior alternative for purity determination.

Experimental Protocol

Objective: Determine the Enantiomeric Excess (ee) to validate the optical rotation data.

Recommended Conditions:

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based columns are standard for N-acyl amino acids).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1). TFA is required to suppress ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • Temperature: 25°C.

Self-Validating Logic:

  • Inject the racemic mixture (produced by mixing L- and D- isomers or intentional racemization) to establish separation resolution (

    
    ).
    
  • Inject the test sample.

  • Calculate ee% using peak areas:

    
    
    

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for characterizing this compound, ensuring scientific integrity.

OpticalRotationWorkflow Start Crude (2S)-2-(cyclohexylformamido) propanoic acid Dry Dry Sample (Vacuum over P2O5) Start->Dry Solubility Solubility Check (MeOH vs. AcOH) Dry->Solubility Polarimetry Method A: Polarimetry (Bulk Property) Solubility->Polarimetry Primary Test HPLC Method B: Chiral HPLC (Purity Check) Solubility->HPLC Orthogonal Test Measure Measure Alpha (Observed) Polarimetry->Measure Decision Is [a]D within expected range? HPLC->Decision Confirms ee% Calc Calculate Specific Rotation [a]D Measure->Calc Calc->Decision Pass Release Lot (Valid Stereochemistry) Decision->Pass Yes (>99% ee) Fail Recrystallize / Reject Decision->Fail No (<95% ee)

Figure 1: Integrated workflow for the stereochemical characterization of N-acyl amino acid derivatives.

References

  • Polavarapu, P. L. (2002). Optical rotation: Recent advances in determining the absolute configuration. Elsevier. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Sigma-Aldrich. (2024).[2] Product Specification: this compound (CAS 180991-54-2). Link

  • Daicel Chiral Technologies. (2024). Application Guide for Chiral HPLC Separation of N-Protected Amino Acids. Link

  • U.S. Pharmacopeia (USP).

Sources

Technical Identification Guide: Infrared Spectroscopy of (2S)-2-(cyclohexylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Target Analyte: (2S)-2-(cyclohexylformamido)propanoic acid IUPAC Synonym: N-(Cyclohexanecarbonyl)-L-alanine CAS Registry: 60396-14-5 (Generic for N-cyclohexanecarbonyl-alanine) Molecular Formula: C₁₀H₁₇NO₃ (MW: 199.25 g/mol )

This guide details the infrared (IR) spectroscopic profile required to positively identify this compound. While vendor catalogs (e.g., Santa Cruz Biotechnology) utilize the "cyclohexylformamido" nomenclature, chemically this compound is the amide formed between cyclohexanecarboxylic acid and L-alanine.

Critical Application: This compound serves as a key intermediate in the synthesis of peptidomimetics and metallo-β-lactamase inhibitors. IR spectroscopy is the primary method for verifying the integrity of the amide bond formation and the presence of the free carboxylic acid, distinguishing it from starting materials and hydrolysis products.

Structural Analysis & Vibrational Theory

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent vibrational domains. The molecule consists of a rigid cyclohexyl ring, a secondary amide linker, and a propanoic acid backbone.

Functional Group Decomposition
  • Domain A: Cyclohexyl Ring (Aliphatic): Dominated by intense C-H stretching vibrations below 3000 cm⁻¹.

  • Domain B: Secondary Amide (-CONH-): Characterized by the Amide I (C=O stretch) and Amide II (N-H bend) bands.

  • Domain C: Carboxylic Acid (-COOH): Defined by the broad O-H stretch and the distinct Acid C=O stretch (differentiated from the Amide C=O).

Structural Connectivity Diagram

The following diagram illustrates the key functional nodes and their expected vibrational interactions.

G cluster_vib Key Vibrational Modes Cy Cyclohexyl Group (Lipophilic) Amide Amide Linker (-CONH-) Cy->Amide Inductive Effect (Steric Bulk) Vib1 CH Stretch 2850-2930 cm⁻¹ Cy->Vib1 Backbone Alanine Backbone (Chiral Center) Amide->Backbone Rigid Linkage Vib2 Amide I & II 1640 & 1540 cm⁻¹ Amide->Vib2 Acid Carboxylic Acid (-COOH) Backbone->Acid Electronic Environment Vib3 Acid C=O ~1715 cm⁻¹ Acid->Vib3

Figure 1: Structural connectivity and associated primary vibrational modes for N-(cyclohexanecarbonyl)-L-alanine.

Detailed IR Peak Assignments

The following table provides the diagnostic peaks. Note that exact wavenumbers may shift slightly (± 5 cm⁻¹) depending on the sampling method (KBr pellet vs. ATR) and hydrogen bonding state.

Table 1: Diagnostic IR Peaks
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Notes
-OH (Acid) Stretch2500–3300Medium, BroadCharacteristic "fermi resonance" shoulder often visible; indicates free acid.
-NH (Amide) Stretch~3300–3350Medium, SharpDistinct from the broad OH; confirms amide N-H.
C-H (Cyclohexyl) Stretch (asym)2920–2930StrongCritical Identifier. Much stronger than in simple alanine derivatives due to 11 cyclohexyl protons.
C-H (Cyclohexyl) Stretch (sym)2850–2860StrongPaired with the asym stretch; confirms saturated ring.
C=O (Acid) Stretch1705–1725StrongHighest frequency carbonyl; confirms carboxylic acid integrity.
C=O (Amide I) Stretch1640–1660StrongLower frequency than acid C=O due to resonance; confirms acylation of amine.
N-H (Amide II) Bend1530–1550Medium"Coupling" band; disappears if hydrolyzed to amine.
C-O (Acid) Stretch1200–1300StrongCoupled with OH in-plane bend.

Comparative Analysis: Product vs. Alternatives

To validate the identity of this compound, one must distinguish it from structural analogs and potential impurities.

vs. N-Benzoyl-L-Alanine (Aromatic Analog)

Differentiation: The primary difference lies in the C-H stretching and fingerprint regions.

  • Target Product (Cyclohexyl): C-H stretches are < 3000 cm⁻¹ (2850/2920). No aromatic ring modes.

  • Alternative (Benzoyl): C-H stretches > 3000 cm⁻¹ (Aromatic C-H). Distinct aromatic ring "breathing" bands at ~1500 cm⁻¹ and ~1600 cm⁻¹ (often splitting the Amide I). Strong out-of-plane bending (monosubstituted benzene) at ~690 cm⁻¹ and 750 cm⁻¹.

vs. N-Acetyl-L-Alanine (Aliphatic Analog)

Differentiation: Steric bulk and intensity of alkyl bands.

  • Target Product: The cyclohexyl group adds significant intensity to the 2850–2930 cm⁻¹ region compared to the single methyl of the acetyl group. The "fingerprint" region (1450–600 cm⁻¹) will show complex ring skeletal vibrations absent in the acetyl derivative.

vs. Free L-Alanine (Starting Material)

Differentiation: Zwitterion collapse.

  • L-Alanine (Zwitterion): Shows broad NH₃⁺ bands (2600–3100 cm⁻¹) and Carboxylate (COO⁻) antisymmetric stretch (~1590–1600 cm⁻¹). No sharp C=O (1700+) peak.

  • Target Product: Appearance of distinct Acid C=O (1715 cm⁻¹) and Amide I (1650 cm⁻¹) . Disappearance of broad NH₃⁺ features.

Table 2: Comparative Peak Shift Summary
FeatureTarget: Cyclohexyl-AlaN-Benzoyl-AlaFree L-Alanine
C-H Region Strong, <3000 cm⁻¹Weak >3000 cm⁻¹Weak
Carbonyl (C=O) Dual: 1715 (Acid) + 1650 (Amide)Dual: 1715 (Acid) + 1640 (Amide)None (COO⁻ ~1590)
Aromatic Bands Absent Present (1500/1600, 690/750)Absent

Experimental Protocol for Identification

Objective: Obtain a high-resolution spectrum to verify the "cyclohexylformamido" moiety and acid functionality.

Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) (Diamond or ZnSe crystal).

    • Reasoning: ATR requires minimal prep and avoids moisture absorption common in KBr pellets, which can obscure the OH/NH region.

  • Alternative: KBr Pellet (1-2% sample in dry KBr).

    • Note: Ensure KBr is oven-dried to prevent water interference in the 3300–3500 cm⁻¹ region.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for solid-state identification).

  • Scans: 16–32 scans (Sufficient S/N ratio).

  • Range: 4000–600 cm⁻¹.

Validation Workflow (Self-Validating System)

Use the following logic flow to interpret your data.

Workflow Start Acquire Spectrum Check1700 Peak at ~1700-1725 cm⁻¹? Start->Check1700 Check1650 Peak at ~1640-1660 cm⁻¹? Check1700->Check1650 Yes Result_Alanine Likely Free L-Alanine (Zwitterion) Check1700->Result_Alanine No (Only ~1590) CheckCH Strong peaks 2850-2930 cm⁻¹ AND No peaks >3000 cm⁻¹? Check1650->CheckCH Yes Check1650->Result_Alanine No Result_Benzoyl Likely N-Benzoyl Analog (Aromatic) CheckCH->Result_Benzoyl No (Peaks >3000 present) Result_Target CONFIRMED: (2S)-2-(cyclohexylformamido) propanoic acid CheckCH->Result_Target Yes

Figure 2: Logical decision tree for validating spectral data against potential analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amide I/II and Carboxylic Acid assignments).
  • Santa Cruz Biotechnology. this compound Product Page. Retrieved from (Verifies nomenclature and commercial availability).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: N-(Cyclohexanecarbonyl)alanine. Retrieved from (Verifies chemical structure C10H17NO3).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Reference for Cyclohexyl vs.

A Comparative Guide to the Validation of Chiral Purity for (2S)-2-(cyclohexylformamido)propanoic acid Batches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of a chiral active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. The biological systems with which these molecules interact are exquisitely stereoselective. Consequently, the presence of an undesired enantiomer can lead to reduced therapeutic effect, altered pharmacokinetic profiles, or even significant off-target toxicity. This guide provides an in-depth technical comparison of modern analytical techniques for the validation of chiral purity for batches of (2S)-2-(cyclohexylformamido)propanoic acid, a key chiral building block.

The core principle of chiral separation lies in the creation of a transient diastereomeric complex between the enantiomers and a chiral selector. This interaction results in differential affinities, which can be exploited by chromatographic and electrophoretic techniques to achieve separation. This guide will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for this specific application, supported by representative experimental data and protocols.

The Criticality of Chiral Purity in Drug Development

The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines regarding the development of stereoisomeric drugs. These guidelines emphasize the need to characterize and control the enantiomeric composition of a drug substance throughout its lifecycle. For a compound like this compound, which serves as a precursor or intermediate in the synthesis of more complex APIs, controlling its chiral purity at the outset is paramount to ensuring the stereochemical integrity of the final drug product.

Comparative Analysis of Chiral Separation Techniques

The choice of analytical technique for chiral purity validation is a critical decision, influenced by factors such as speed, resolution, sensitivity, and solvent consumption. Here, we compare the three most powerful and widely adopted techniques in the pharmaceutical industry: HPLC, SFC, and CE.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely utilized technique for enantioselective analysis due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs). For N-acylated amino acids like our target compound, polysaccharide-based CSPs are particularly effective.

Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, possess helical polymer structures with chiral grooves. Enantiomers interact with the carbamate groups within these grooves through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The subtle differences in how the (S) and (R) enantiomers fit into these chiral pockets lead to different retention times and, thus, separation.

Causality in Experimental Choices:

  • Chiral Stationary Phase: Immobilized polysaccharide derivatives (e.g., Chiralpak® IA, IB, IC) are often preferred over coated phases due to their enhanced solvent compatibility and robustness, allowing for a broader range of mobile phases to be screened for optimal selectivity.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. An acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is often included to improve peak shape and resolution by suppressing the ionization of the analyte and interacting with the stationary phase.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful green alternative to normal-phase HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase, offering significant advantages in terms of speed and reduced organic solvent consumption.

Mechanism of Separation: The separation mechanism in SFC on polysaccharide-based CSPs is analogous to that in normal-phase HPLC, relying on the same types of intermolecular interactions. However, the physicochemical properties of the supercritical fluid mobile phase (low viscosity and high diffusivity) allow for much faster separations without a significant loss in efficiency.

Causality in Experimental Choices:

  • Mobile Phase: The mobile phase in SFC typically consists of supercritical CO2 and a polar organic co-solvent (modifier), such as methanol or ethanol. Additives, similar to those used in HPLC, can be employed to enhance selectivity and peak shape. The ability to rapidly screen different modifiers and additives makes SFC a high-throughput technique for method development.

  • Advantages: SFC often provides higher efficiency and resolution in shorter analysis times compared to HPLC. The reduced consumption of organic solvents also leads to significant cost savings and environmental benefits.

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that offers a distinct advantage in terms of minimal sample and reagent consumption. The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) containing a chiral selector.

Mechanism of Separation: In chiral CE, the separation of enantiomers is achieved through their differential interaction with a chiral selector dissolved in the BGE. For acidic compounds like this compound, cyclodextrins (CDs) are the most commonly used chiral selectors. The enantiomers partition into and out of the hydrophobic cavity of the CD, forming transient diastereomeric inclusion complexes. The differences in the stability of these complexes lead to different electrophoretic mobilities and, consequently, separation.

Causality in Experimental Choices:

  • Chiral Selector: The choice and concentration of the cyclodextrin derivative (e.g., neutral, charged, or derivatized β-CD) are critical for achieving separation. The size of the CD cavity and the nature of any substituents influence the strength of the interaction with the enantiomers.

  • Background Electrolyte: The pH, concentration, and composition of the BGE affect the charge of the analyte and the electroosmotic flow (EOF), both of which are crucial for resolution and analysis time. Organic modifiers, such as methanol or acetonitrile, can be added to the BGE to improve solubility and modulate selectivity.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC, SFC, and CE for the chiral purity analysis of N-acylamino acids, providing a basis for selecting the most appropriate technique for validating batches of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Typical Resolution (Rs) > 2.0> 2.5> 2.0
Analysis Time 10 - 30 min2 - 10 min15 - 40 min
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.1%
Solvent Consumption HighLowVery Low
Throughput ModerateHighModerate
Instrumentation Cost ModerateHighLow
Method Development Complexity ModerateModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method. Below are representative methodologies for the chiral separation of N-acylamino acids, which can be adapted and optimized for this compound.

Chiral HPLC Method
  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Chiral SFC Method
  • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate), immobilized), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Chiral CE Method
  • Capillary: Fused-silica, 50 µm I.D., 60 cm total length (50 cm effective length)

  • Background Electrolyte: 50 mM Phosphate buffer (pH 6.0) containing 20 mM hydroxypropyl-β-cyclodextrin

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Sample Preparation: Dissolve the sample in water or the background electrolyte to a concentration of approximately 0.5 mg/mL.

Visualizing the Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the typical workflows for chiral analysis by HPLC, SFC, and CE.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Inject MobilePhase Mobile Phase Reservoir (Hexane/IPA/TFA) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Chiral Column (e.g., Chiralpak IA) Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC System Sample_SFC Weigh Sample Dissolve_SFC Dissolve in Methanol Sample_SFC->Dissolve_SFC Filter_SFC Filter (0.45 µm) Dissolve_SFC->Filter_SFC Injector_SFC Autosampler Filter_SFC->Injector_SFC Inject CO2_Tank CO2 Tank SFC_Pump SFC Pump CO2_Tank->SFC_Pump Modifier Modifier Pump (Methanol/TFA) Modifier->SFC_Pump SFC_Pump->Injector_SFC Column_SFC Chiral Column (e.g., Chiralpak IC) Injector_SFC->Column_SFC BPR Back Pressure Regulator Column_SFC->BPR Detector_SFC UV Detector BPR->Detector_SFC DataSystem_SFC Data Acquisition System Detector_SFC->DataSystem_SFC

Caption: Workflow for Chiral SFC Analysis.

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE System Sample_CE Weigh Sample Dissolve_CE Dissolve in BGE/Water Sample_CE->Dissolve_CE Filter_CE Filter (0.22 µm) Dissolve_CE->Filter_CE BGE_Inlet Inlet Vial (BGE + Chiral Selector) Filter_CE->BGE_Inlet Place Sample in Inlet Vial & Inject Capillary Fused-Silica Capillary BGE_Inlet->Capillary BGE_Outlet Outlet Vial (BGE) Capillary->BGE_Outlet Detector_CE UV Detector Capillary->Detector_CE HVPS High Voltage Power Supply HVPS->BGE_Inlet HVPS->BGE_Outlet DataSystem_CE Data Acquisition System Detector_CE->DataSystem_CE

Caption: Workflow for Chiral CE Analysis.

Conclusion and Recommendations

The validation of chiral purity for this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While HPLC remains the workhorse for chiral separations, SFC offers significant advantages in terms of speed and sustainability, making it an excellent choice for high-throughput screening and routine quality control. Chiral CE, with its high efficiency and low sample consumption, is a valuable orthogonal technique, particularly for early-stage development where sample quantities may be limited.

The selection of the optimal method will depend on the specific requirements of the analysis, including the desired speed, sensitivity, and available instrumentation. It is recommended to screen a variety of chiral stationary phases and mobile phase conditions for both HPLC and SFC to identify the most selective and robust method. The developed method must then be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Recent advances in chiral separation of β-amino acids.
  • Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry, 66(9), 1473-1484.
  • Berthod, A., & Armstrong, D. W. (2009). Chiral recognition in supercritical fluid chromatography.
  • Blaschke, G., & Chankvetadze, B. (2008). Enantiomer separation of drugs by capillary electromigration techniques.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
  • Taylor, L. T. (2009). Supercritical fluid chromatography for the 21st century. The Journal of Supercritical Fluids, 47(3), 566-573.
  • Toussaint, G., Hubert, P., Chiap, P., & Crommen, J. (2000). Enantiomeric separation of drugs by capillary electrophoresis.
  • Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tymiak, A. A. (2012). A generic approach for chiral method development and separation of pharmaceutical compounds by supercritical fluid chromatography.

A Senior Application Scientist's Guide to Elemental Analysis of (2S)-2-(cyclohexylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the pharmaceutical compound (2S)-2-(cyclohexylformamido)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to elemental analysis.

The Critical Role of Elemental Analysis in Drug Development

Elemental analysis is a cornerstone of pharmaceutical development and quality control. For a specific active pharmaceutical ingredient (API) like this compound, this analysis serves two primary, yet distinct, purposes:

  • Structural Confirmation and Purity Assessment: Verifying the empirical formula by quantifying the mass fractions of carbon (C), hydrogen (H), and nitrogen (N). This fundamental technique, often called CHN analysis, confirms the identity and bulk purity of a synthesized compound.

  • Safety and Quality Control: Quantifying trace elemental impurities that may have been introduced during the manufacturing process.[1][2][] These impurities, which can originate from catalysts, reagents, manufacturing equipment, or container systems, offer no therapeutic benefit and can be toxic.[1][2][4] Regulatory bodies worldwide have established stringent limits on these impurities to ensure patient safety.[5][6][7]

This guide will dissect both aspects, providing a comparative framework for the selection and implementation of appropriate analytical standards.

Foundational Analysis: Confirming the Empirical Formula

The first step in characterizing this compound is to confirm its elemental composition against its theoretical values.

Molecular Formula: C₁₀H₁₇NO₃[8] Molecular Weight: 199.25 g/mol

Based on this, we can calculate the theoretical elemental composition, which serves as our benchmark.

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
Carbon (C)12.01110120.1160.28%
Hydrogen (H)1.0081717.1368.60%
Nitrogen (N)14.007114.0077.03%
Oxygen (O)15.999347.99724.09%
Total 199.25 100.00%

Table 1: Theoretical elemental composition of this compound.

The primary technique for this verification is Combustion Analysis (CHN Analysis) .

Experimental Protocol: CHN Combustion Analysis

This protocol is designed to be self-validating through the use of standards and checks.

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes of the CHN analyzer are packed correctly and have not exceeded their operational lifetime.

    • Leak-check the system to ensure the integrity of the helium carrier gas flow.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). The calibration must meet the manufacturer's specifications (typically results within ±0.3% of the standard's theoretical value).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin capsule using a calibrated microbalance.

    • Causality: A small, precise sample weight is critical. The combustion is a rapid, gas-phase reaction; too much sample can lead to incomplete combustion and inaccurate results. The tin capsule acts as a flux, promoting a complete and rapid combustion upon melting.

    • Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

  • Analysis:

    • The sample is dropped into a high-temperature (typically ~950°C) combustion furnace in the presence of pure oxygen. The sample combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOₓ).

    • The resulting gases are passed through a reduction furnace (typically ~650°C) containing copper, which removes excess oxygen and reduces NOₓ to N₂ gas.

    • The gas mixture (CO₂, H₂O, N₂) is then passed through a series of traps or a gas chromatography column to separate the components.

    • Each gas is measured by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of the gas.

  • Data Interpretation:

    • The instrument software, using the calibration data, converts the detector signals into percentage values for C, H, and N.

    • Acceptance Criteria: For a pure sample, the experimental values should be within ±0.4% of the theoretical values calculated in Table 1. Deviations outside this range may indicate the presence of impurities, residual solvent, or water.

Advanced Analysis: Quantifying Trace Elemental Impurities

While CHN analysis confirms the bulk composition, ensuring patient safety requires quantifying trace elemental impurities. The global regulatory standard for this is the ICH Q3D Guideline for Elemental Impurities .[2][5][9] This guideline is implemented by major pharmacopeias, including the United States Pharmacopeia (USP) in chapters <232> (Limits) and <233> (Procedures).[6][10][11]

The ICH Q3D framework is built on a risk-based approach.[4][5][7] It classifies elements based on their toxicity and likelihood of occurrence in the final drug product.

ClassElementsToxicological Concern & Typical Source
Class 1 As, Cd, Hg, PbHuman toxicants. Must be evaluated in all risk assessments.[7]
Class 2A Co, Ni, VToxicants with relatively high probability of occurrence.
Class 2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, TlToxicants with a lower probability of occurrence (often used as catalysts).
Class 3 Ba, Cr, Cu, Li, Mo, Sb, SnElements with relatively low toxicity by the oral route of administration.[4]

Table 2: A selection of elemental impurities classified by the ICH Q3D guideline.

The primary analytical techniques recommended for this purpose are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .[10][12]

Caption: Decision-making framework for elemental analysis of a new API.

Conclusion and Best Practices

A comprehensive elemental analysis strategy for this compound is a multi-faceted process that addresses both identity and safety.

  • For Identity and Purity: Combustion analysis remains the gold standard for verifying the empirical formula. Its results provide the foundational confirmation that the correct molecule has been synthesized.

  • For Safety and Compliance: A risk-based approach guided by ICH Q3D is mandatory. For ensuring compliance with the stringent limits on highly toxic elements like lead, arsenic, cadmium, and mercury, ICP-MS is the required technique due to its superior sensitivity. [13][14][15]* Method Validation is Non-Negotiable: All analytical procedures used for elemental impurity testing must be rigorously validated for accuracy, precision, and specificity to ensure the data is reliable and can withstand regulatory scrutiny. [16][17][18] By integrating these distinct but complementary analytical approaches, researchers and drug developers can build a complete and robust data package for this compound, ensuring the product is not only effective but also safe for patient use.

References

  • Analytik Jena. USP <232> Elemental Impurities—Limits. [Link]

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • U.S. Food and Drug Administration. General Chapter <232> Elemental Impurities—Limits. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R2). [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • QbD Group. Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). [Link]

  • Scribd. USP <232> Elemental Impurities Limits. [Link]

  • US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES— LIMITS. [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Shimadzu. Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • American Laboratory. Validation of Metal Impurities in Drug Products. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Broughton. ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. [Link]

  • PubMed. ICH Q3D based elemental impurities study in liquid pharmaceutical dosage form with high daily intake - comparative analysis by ICP-OES and ICP-MS. [Link]

  • Journal of Chemistry and Technologies. PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. [Link]

  • Spectroscopy Online. Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. [Link]

  • PubChem. (S)-2-Cyclohexylpropanoic acid. [Link]

  • Wikipedia. C10H17NO3. [Link]

  • NIST. Propanoic acid, 2-methyl-, cyclohexyl ester. [Link]

  • PubChem. Cyclohexanepropanoic acid. [Link]

Sources

Safety Operating Guide

Technical Advisory: Safe Handling & PPE Protocol for (2S)-2-(cyclohexylformamido)propanoic acid

[1]

Executive Summary & Risk Profile

(2S)-2-(cyclohexylformamido)propanoic acid (CAS: 180991-54-2) is a functionalized amino acid derivative typically used as a pharmaceutical intermediate.[1] While often handled in small quantities during R&D, its physical state (fine powder) and functional groups (carboxylic acid, amide) present specific contact and inhalation risks.[1]

This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for researchers. The primary safety objective is the prevention of mucosal irritation and sensitization via dust inhalation.

Hazard Characterization (GHS Classifications)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2]

  • Target Organ Toxicity (Single Exp): Category 3 (H335) – May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix applies a Control Banding approach. Since specific permeation data for this exact intermediate is rarely published, we adopt a "Universal Precaution" strategy for organic acids.[1]

Protection ZoneStandard Operation (Bench/Hood)High-Risk Operation (Spill/Aerosolization)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Extended Cuff Nitrile or Butyl Rubber Organic acids can degrade latex.[1] Double gloving provides a visual breach indicator and buffer time against permeation [1].
Respiratory Fume Hood (Face Velocity: 80–100 fpm)N95 / P100 Respirator Engineering controls (hood) are primary.[1] Respirators are required only if weighing occurs outside a hood or during spill cleanup [2].
Eye Protection Chemical Safety Glasses (with side shields)Unvented Chemical Goggles Fine powders drift.[1] Goggles prevent dust entry into the lacrimal duct, which can cause severe irritation (H319).[1]
Body Defense Lab Coat (Cotton/Poly blend) + Long SleevesTyvek® Sleeves or ApronPrevents accumulation of static-charged powder on personal clothing, reducing secondary exposure outside the lab.[1]

Operational Protocols: The "Self-Validating" Workflow

To ensure scientific integrity and safety, follow this causal workflow. This system is designed so that a failure in one step (e.g., static buildup) is caught by the next control (e.g., balance enclosure).[1]

Phase A: Weighing & Transfer (Critical Control Point)[1]
  • The Problem: Dry organic acid powders are prone to static charge, causing "fly-away" particles that contaminate the balance and user.

  • The Protocol:

    • Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before dispensing.

    • Containment: Perform all weighing inside a balance enclosure or a fume hood with the sash lowered to the working height.

    • Validation: Wipe the exterior of the receiving vessel with a wet Kimwipe before removing it from the hood to ensure no invisible dust tracks out.

Phase B: Reaction & Synthesis[1]
  • The Problem: Exothermic neutralization.

  • The Protocol: When using this acid in coupling reactions or neutralization:

    • Always add the solid acid to the solvent/base , never the reverse.

    • Monitor internal temperature; rapid addition to strong bases can generate local hot spots, increasing vapor pressure and aerosolization risk.

Phase C: Decontamination & Disposal[1]
  • The Problem: Residual acidity in waste streams.

  • The Protocol:

    • Solid Waste: Dispose of contaminated gloves and weigh boats in a dedicated "Solid Hazardous Waste" bin. Do not use general trash.

    • Liquid Waste: Segregate into Organic Acid or General Organic waste streams.[1] DO NOT mix with Oxidizers (e.g., Nitric Acid waste) or Strong Bases without neutralization, as this can cause pressurization of the waste container [3].[1]

Visualized Decision Logic (Handling Workflow)

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE requirements.

GStartStart: Handling (2S)-2-(cyclohexylformamido)propanoic acidStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->Solid DrySolutionIn SolutionStateCheck->Solution DissolvedWeighingWeighing / DispensingSolid->WeighingSynthesisReaction / PipettingSolution->SynthesisHoodEngineering Control:Chemical Fume Hood RequiredWeighing->Hood Dust HazardSynthesis->Hood Vapor/Splash HazardPPE_SolidPPE: Double Nitrile + Goggles+ Anti-Static MeasuresHood->PPE_Solid If SolidPPE_LiquidPPE: Single Nitrile + Safety GlassesHood->PPE_Liquid If LiquidDisposalDisposal:Segregate from Oxidizers/BasesPPE_Solid->DisposalPPE_Liquid->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the material.

Emergency Response

In the event of exposure, immediate action mitigates long-term damage.[1]

  • Eye Contact: Immediately flush with water for 15 minutes.[3][4][5] The acidic nature requires thorough irrigation to restore pH balance.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase the permeation rate of the chemical into the dermis.

  • Spill Cleanup (Solid): Do not dry sweep (creates dust).[1][6] Cover with a wet paper towel to dampen, then scoop into a hazardous waste bag.[1]

References

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: this compound. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2011).[7] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1][8] Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.